molecular formula C17H21NO B2634838 2-Amino-3-methyl-1,1-diphenylbutan-1-ol CAS No. 78603-95-9; 86695-06-9

2-Amino-3-methyl-1,1-diphenylbutan-1-ol

货号: B2634838
CAS 编号: 78603-95-9; 86695-06-9
分子量: 255.361
InChI 键: LNQVZZGGOZBOQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-3-methyl-1,1-diphenylbutan-1-ol is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.361. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-methyl-1,1-diphenylbutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-methyl-1,1-diphenylbutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-amino-3-methyl-1,1-diphenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQVZZGGOZBOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methyl-1,1-diphenylbutan-1-ol is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis.[1] Its structural relationship to the natural amino acid D-valine provides a readily available source of chirality, making it a significant tool for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] The presence of both a primary amine and a tertiary alcohol functional group, combined with its chiral nature and bulky diphenyl and isobutyl substituents, imparts a unique set of physicochemical properties that are critical to its application and behavior in chemical reactions and biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol. It is intended to be a resource for researchers and professionals in drug development and medicinal chemistry, offering not only a summary of its key characteristics but also detailed experimental protocols for their determination. Understanding these properties is paramount for optimizing reaction conditions, predicting bioavailability, and ensuring the quality and efficacy of resulting pharmaceutical compounds.

Chemical Identity and Structure

The molecule, with the IUPAC name (2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol for the (R)-enantiomer, possesses a stereocenter at the carbon atom bearing the amino group.[3] The spatial arrangement of the substituents around this chiral center is crucial for its role as a chiral auxiliary or ligand in asymmetric catalysis.

  • Molecular Formula: C₁₇H₂₁NO[3]

  • Molecular Weight: 255.36 g/mol [3]

  • Canonical SMILES: CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N[3]

  • Appearance: White to off-white crystalline powder or solid.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental in drug discovery and development. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The following table summarizes the key physicochemical properties of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol, with data compiled for both the (R)-(+) and (S)-(-) enantiomers where available.

PropertyValueSource(s)
Melting Point 95 - 101 °C[4][5]
Boiling Point (Predicted) 424.7 °C at 760 mmHg[4]
Density ~1.074 g/cm³[4]
pKa (Predicted) 11.20 ± 0.50[4]
LogP (Octanol-Water Partition Coefficient) 3.606[4]
Aqueous Solubility Poorly soluble in water[6]
Organic Solvent Solubility Soluble in chloroform and other organic solvents[5]
Optical Rotation ([α]²⁰/D, c=1 in CHCl₃) +130° to +145° for (R)-enantiomer[5]
-132° for (S)-enantiomer[6]

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol. These protocols are based on standard laboratory practices and are designed to yield reliable and reproducible data.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method provides a precise melting point and can also reveal information about purity and polymorphism.

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the dried, powdered 2-Amino-3-methyl-1,1-diphenylbutan-1-ol into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 120 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Workflow for Aqueous Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to vial with aqueous buffer (e.g., PBS, pH 7.4) A->B Step 1 C Incubate on shaker at constant temperature (e.g., 25°C) for 24-48h B->C Step 2 D Centrifuge or filter to remove undissolved solid C->D Step 3 E Extract aliquot of supernatant D->E Step 4 F Dilute with appropriate solvent E->F G Quantify concentration using HPLC-UV F->G

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to allow the system to reach equilibrium.[7]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a 0.22 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water mixture). Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately determine the concentration in the sample.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[5][8] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the inflection point of the resulting titration curve.[9]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol in a suitable solvent mixture (e.g., water-methanol) to a final concentration of approximately 1-10 mM.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorptions for the O-H and N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[10][11] The presence of the aromatic rings will be indicated by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will display signals corresponding to the different types of protons in the molecule. The N-H protons typically appear as a broad signal, and the O-H proton signal is also expected.[10][11] The protons on the carbon adjacent to the nitrogen will be deshielded and appear downfield.[10] The aromatic protons will resonate in the downfield region, and the aliphatic protons of the isobutyl group will be in the upfield region.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbons of the phenyl groups will appear in the aromatic region, while the carbon attached to the hydroxyl group and the carbon attached to the amino group will be in the aliphatic region but shifted downfield due to the electronegative heteroatoms.

Significance in Drug Development

The physicochemical properties of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol are not merely academic data points; they have profound implications for its use in drug development.

  • Chirality and Stereoselectivity: As a chiral building block, it is instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] The stereochemistry of a drug is often critical to its efficacy and safety.

  • Solubility and Bioavailability: Its poor aqueous solubility suggests that any API derived from it may also have solubility challenges. This is a critical consideration for formulation development to ensure adequate bioavailability.

  • pKa and Ionization State: The predicted basic pKa of the amino group means that at physiological pH (~7.4), a significant portion of the molecule will be protonated. This ionization state will heavily influence its solubility, membrane permeability, and interaction with biological targets.

  • Lipophilicity (LogP): The LogP value indicates a high degree of lipophilicity, suggesting good membrane permeability but also a potential for non-specific binding and lower aqueous solubility.

Conclusion

2-Amino-3-methyl-1,1-diphenylbutan-1-ol is a chiral molecule with a distinct set of physicochemical properties that make it a valuable tool in synthetic and medicinal chemistry. A comprehensive understanding of its melting point, solubility, pKa, and spectroscopic characteristics is essential for its effective application. The experimental protocols provided in this guide offer a framework for the accurate and reliable determination of these critical parameters, empowering researchers to leverage the full potential of this versatile compound in the pursuit of novel therapeutics.

References

  • LookChem. (n.d.). (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

  • Bos, M., & van der Linden, W. E. (1974). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 72(2), 209-221.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Akçay, M., & Tuncay, M. (2014). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-10.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Scribd. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]

Sources

Chiral Mastery: The Mechanistic and Synthetic Utility of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS 86695-06-9)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As drug development increasingly demands enantiopure compounds, the role of chiral auxiliaries and catalysts has never been more critical. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, commonly referred to as (R)-diphenylvalinol (CAS 86695-06-9), is a premier chiral amino alcohol utilized extensively in asymmetric synthesis 1[1].

Chemical Profile:

  • IUPAC Name: (2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol

  • Molecular Formula: C17H21NO

  • Molecular Weight: 255.36 g/mol

  • Physical State: White or off-white crystalline powder (Melting Point: 96–101 °C)

Mechanistic Foundations in Asymmetric Catalysis

The primary utility of (R)-diphenylvalinol lies in its ability to form oxazaborolidines—rigid, five-membered heterocyclic catalysts that direct the face-selective transfer of hydride from borane to prochiral ketones and oxime ethers 2[2].

Causality in Experimental Design: Why use diphenylvalinol over simpler amino alcohols? The two bulky phenyl groups at the C1 position and the isopropyl group at the C2 position create a highly constrained steric environment. When borane (BH₃) coordinates to the nitrogen atom of the oxazaborolidine ring, the ketone substrate is forced to approach from the less hindered face. The rigid bicyclic transition state ensures that hydride transfer occurs with exceptional enantioselectivity (often >95% ee). Furthermore, the formation of spiroborate esters derived from diphenylvalinol has revolutionized the catalytic reduction of oxime ethers to primary amines, requiring as little as 10 mol% catalyst loading 3[3].

G A 1. (R)-Diphenylvalinol + Borane B 2. Oxazaborolidine Formation A->B C 3. Borane Coordination (B-N complex) B->C D 4. Ketone/Oxime Coordination C->D E 5. Face-Selective Hydride Transfer D->E F 6. Product Dissociation & Catalyst Regeneration E->F F->C Catalytic Loop

Caption: The Oxazaborolidine Catalytic Cycle demonstrating face-selective hydride transfer.

Self-Validating Protocol: Synthesis of (R)-Diphenylvalinol

To ensure trustworthiness, the synthesis of the chiral auxiliary itself must be robust. The standard approach involves the Grignard addition of phenylmagnesium chloride/bromide to D-valine methyl ester 4[4].

Step-by-Step Methodology
  • Preparation of the Grignard Reagent: In a flame-dried, argon-purged flask, prepare or utilize a commercially available 2.0 M solution of phenylmagnesium chloride in anhydrous THF.

  • Substrate Addition: Cool the Grignard solution to 0 °C. Dissolve D-valine methyl ester hydrochloride (1.0 equiv) in anhydrous THF and add it dropwise to the Grignard solution (typically 4.0–5.0 equiv to account for the acidic proton and double addition).

  • Reflux: Heat the reaction mixture to reflux (approx. 65–70 °C) for 4 to 6 hours to drive the double addition of the phenyl groups to the ester carbonyl completely.

  • Quenching (Self-Validation Step): Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl. Causality Check: A slow quench is critical to prevent the violent release of heat and to smoothly break down the magnesium alkoxide complex without epimerizing the chiral center.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (ethanol/water 10:1) or silica gel chromatography to yield pure (R)-diphenylvalinol.

G Step1 D-Valine Methyl Ester HCl (in anhydrous THF) Step2 Add Phenylmagnesium Chloride (Excess, 0 °C) Step1->Step2 Step3 Reflux (65-70 °C, 4-6h) Double Addition Step2->Step3 Step4 Quench with NH4Cl (aq) at 0 °C Step3->Step4 Step5 Extraction (EtOAc) & Recrystallization Step4->Step5 Step6 Pure (R)-Diphenylvalinol (Yield: 55-65%) Step5->Step6

Caption: Synthetic Workflow for the preparation of (R)-Diphenylvalinol via Grignard addition.

Application Protocol: Spiroborate-Catalyzed Reduction of Oxime Ethers

One of the most advanced applications of (R)-diphenylvalinol is its conversion into a spiroborate ester for the catalytic reduction of O-benzyl oxime ethers to chiral primary amines.

Step-by-Step Methodology
  • Catalyst Preparation: React (R)-diphenylvalinol with ethylene glycol and triisopropyl borate in toluene. Stir at 80 °C to form the spiroborate ester, then remove the solvent under vacuum.

  • Substrate Setup: Dissolve the O-benzyl oxime ether (1.0 equiv) and the spiroborate catalyst (0.1 equiv, 10 mol%) in anhydrous 1,4-dioxane.

  • Borane Addition: Cool the system to 0 °C. Slowly add a solution of Borane-THF complex (BH₃·THF, 4.0 equiv). Causality Check: The excess borane is required because it acts both as the stoichiometric reducing agent and as the Lewis acid that coordinates to the catalyst's nitrogen, activating the system.

  • Reaction & Workup: Stir the reaction at 0 °C to 25 °C until complete consumption of the starting material (monitored by TLC/GC). Quench carefully with methanol, followed by 1M HCl to break the boron-nitrogen bonds. Basify with NaOH and extract with dichloromethane to isolate the enantiopure primary amine.

Quantitative Data: Enantioselectivity in Oxime Reduction

The structural rigidity provided by the (R)-diphenylvalinol backbone yields outstanding enantiomeric excesses. Below is a summary of quantitative data for the reduction of various acetophenone O-benzyl oxime derivatives using 10 mol% of the (R)-diphenylvalinol spiroborate catalyst 3[3].

Substrate (O-Benzyl Oxime Ether)Catalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)Product Configuration
Acetophenone10 mol%259293(S)
4-Methoxyacetophenone10 mol%258995(S)
4-Trifluoromethylacetophenone10 mol%259499(S)
2-Nitroacetophenone10 mol%258591(S)

Note: The use of the (R)-enantiomer of diphenylvalinol consistently yields the (S)-primary amine due to the specific topology of the hydride transfer transition state.

References

  • Fisher Scientific. "CAS RN 86695-06-9 | (R)-(+)-2-amino-3-methyl-1,1-diphenylbutan-1-ol."[1]

  • Huang, X., et al. "Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers." NIH PubMed Central.[3]

  • "Working with Hazardous Chemicals - Organic Syntheses." Organic Syntheses.[4]

  • "Quantum Mechanical Study of Stereoselectivity in the Oxazaborolidine-Catalyzed Reduction of Acetophenone." University of Pisa Repository.[2]

Sources

Solvation Dynamics and Solubility Profile of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol: A Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis, 2-Amino-3-methyl-1,1-diphenylbutan-1-ol (widely known as 1,1-diphenylvalinol) stands as a cornerstone chiral auxiliary. Derived from the amino acid (S)-valine, this compound is the primary precursor for the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst, which drives the highly enantioselective reduction of prochiral ketones, imines, and oxime ethers.

For drug development professionals and application scientists, mastering the solvation dynamics of 1,1-diphenylvalinol is not merely a matter of formulation—it is a critical parameter that dictates catalytic efficiency, enantiomeric excess (ee), and reaction kinetics. This whitepaper provides an authoritative, in-depth analysis of the solubility profile of 1,1-diphenylvalinol, the mechanistic causality behind its solvent interactions, and field-proven, self-validating protocols for its application in asymmetric reductions.

Molecular Architecture and Solvation Causality

To understand the solubility of 1,1-diphenylvalinol, one must analyze its dual-domain molecular architecture:

  • The Hydrophilic Core: The 1,2-amino alcohol moiety provides strong hydrogen-bond donor (-OH, -NH₂) and acceptor capabilities.

  • The Lipophilic Shield: The massive steric bulk of the gem-diphenylcarbinol group, combined with the isopropyl side chain, dominates the molecule's solvent-accessible surface area.

The Causality of Solvation: Because the hydrophobic bulk overwhelmingly dictates the thermodynamic interactions of the molecule, 1,1-diphenylvalinol exhibits profound solubility in medium-to-low polarity organic solvents while remaining practically insoluble in aqueous media. A successful solvent must possess either a high polarizability to interact with the aromatic rings (e.g., Toluene, Dichloromethane) or act as a strong hydrogen-bond acceptor to solvate the amino alcohol core without being repelled by the lipophilic shield (e.g., Tetrahydrofuran). The compound is highly soluble in THF, dichloromethane, and methanol, but exhibits very low solubility in water [1][1].

Quantitative Solubility Profile

The following table synthesizes the solubility characteristics of 1,1-diphenylvalinol across various standard laboratory solvents, grounded in empirical data and mechanistic rationale.

Table 1: Solubility Profile and Mechanistic Rationale for 1,1-Diphenylvalinol

SolventSolubility ClassificationMechanistic Rationale & Application Notes
Tetrahydrofuran (THF) Very SolubleThe ethereal oxygen acts as an optimal H-bond acceptor for the -OH/-NH₂ groups, while the aliphatic ring accommodates the bulky lipophilic domains. It is the gold-standard solvent for CBS catalyst generation [1][1].
Dichloromethane (CH₂Cl₂) Very SolubleHigh polarizability and favorable dipole interactions allow complete solvation of the amino alcohol core. Excellent for extractions and purifications [2][2].
Toluene Very SolubleStrong π-π stacking interactions between the solvent and the gem-diphenyl groups. Frequently used for azeotropic drying prior to catalyst formation [3][3].
Methanol (MeOH) / 2-Propanol Very SolubleProtic solvents provide strong intermolecular hydrogen bonding (both donor and acceptor capabilities), easily breaking the crystal lattice of the solid precursor [1][1].
Dioxane / MTBE SolubleUsed strategically in specific heteroaryl ketoxime reductions to improve enantioselectivity and chemical yield where THF may coordinate too strongly [4][4].
Water (H₂O) InsolubleThe massive hydrophobic cavity generated by the diphenyl and isopropyl groups thermodynamically prevents aqueous solvation. This insolubility is leveraged during aqueous workups to partition the compound into the organic layer [1][1].

Solvent Influence on Catalytic Efficacy

The choice of solvent for dissolving 1,1-diphenylvalinol directly impacts the downstream generation of the oxazaborolidine catalyst. Because the free oxazaborolidine must be rigorously protected from moisture, the precursor is often dissolved in anhydrous toluene or THF [3][3].

When conducting asymmetric reductions of complex substrates like heteroaryl ketoxime ethers (e.g., in the synthesis of nicotine analogues), the solvent matrix plays a critical role. While THF is standard, transitioning the solvated catalyst to Dioxane at 10 °C has been shown to suppress uncatalyzed background reactions, thereby elevating the enantiomeric excess to 98-99% [4][4].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step contains an observable metric to confirm success before proceeding.

Protocol A: In Situ Generation of the CBS Oxazaborolidine Catalyst

Objective: Convert solid 1,1-diphenylvalinol into the active catalyst without moisture degradation.

  • Inerting and Solvation: Purge a flame-dried Schlenk flask with Argon. Add 1.0 equivalent of (S)-1,1-diphenylvalinol. Inject anhydrous THF (or Toluene) to achieve a 0.2 M concentration.

    • Causality: Complete dissolution must occur at room temperature. If the solution is cloudy, moisture contamination has likely caused aggregation, and the batch should be discarded.

  • Borane Coordination: Cool the homogeneous solution to 0 °C. Dropwise, add 2.0 equivalents of Borane-Dimethyl Sulfide (BMS) or Borane-THF complex.

  • Cyclization (Self-Validating Step): Gradually warm the mixture to 40 °C (for THF) or 110 °C (for Toluene). The reaction will evolve hydrogen gas as the boron atom bridges the oxygen and nitrogen atoms of the valinol core.

    • Validation: Monitor the bubbler. The quantitative cessation of hydrogen gas evolution serves as a direct, visual indicator that the cyclization to the oxazaborolidine is 100% complete.

  • Maturation: Distill off the solvent and dimethyl sulfide under a slight vacuum to yield the crystalline borane complex, which is significantly more stable for storage than the free oxazaborolidine [3][3].

Protocol B: Asymmetric Reduction and Quenching

Objective: Utilize the solvated catalyst to reduce a prochiral ketone, followed by a safe, validated quench.

  • Catalyst Loading: Dissolve the prepared CBS catalyst (0.1 to 0.3 equivalents) in anhydrous Dioxane or THF at 10 °C.

  • Substrate Addition: Slowly add the prochiral ketone (1.0 eq) alongside additional Borane-THF (0.6 to 1.0 eq) via a syringe pump over 1 hour to maintain a low concentration of uncoordinated ketone.

  • Quenching (Self-Validating Step): Once TLC indicates complete consumption of the ketone, cool the reactor to 0 °C. Add Methanol dropwise.

    • Validation: Methanol reacts violently with excess borane to form trimethyl borate and hydrogen gas. The quench is only considered complete and safe for downstream aqueous extraction when gas evolution entirely ceases upon further methanol addition. Furthermore, refluxing the quenched mixture overnight ensures the complete hydrolysis of the boron-amino complex, freeing the product [4][4].

Reaction Pathway Visualization

The following diagram maps the logical flow from the initial solvation of the solid precursor through the catalytic cycle, highlighting the critical coordination complexes formed in solution.

G DPV 1,1-Diphenylvalinol (Solid Precursor) DPV_Solv Solvated Precursor (Homogeneous Solution) DPV->DPV_Solv Dissolution Solvent Anhydrous Solvent (THF / Toluene) Solvent->DPV_Solv Borane Borane Source (BH3-THF) CBS Oxazaborolidine Catalyst (Active Species) Borane->CBS Boron Coordination Complex Catalyst-Ketone-Borane Coordination Complex Borane->Complex Hydride Source DPV_Solv->CBS Heat (-H2) CBS->Complex Substrate Binding Ketone Prochiral Ketone (Substrate) Ketone->Complex Product Chiral Secondary Alcohol (High ee %) Complex->Product Hydride Transfer & MeOH Quench

Figure 1: Solvation and catalytic cycle of 1,1-diphenylvalinol in the CBS reduction pathway.

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Asymmetric synthesis of β-amino alcohols by the transfer hydrogenation of α-keto imines.
  • Marek Zaidlewicz's research while affiliated with Nicolaus Copernicus University.
  • Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues. PMC.

Sources

Theoretical Calculations and Thermodynamic Stability of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

2-Amino-3-methyl-1,1-diphenylbutan-1-ol, universally recognized as diphenylvalinol, is a privileged chiral auxiliary and the foundational precursor for Itsuno-Corey (Corey-Bakshi-Shibata or CBS) oxazaborolidine catalysts[1]. The exceptional enantioselectivity imparted by this molecule during the reduction of prochiral ketones is not serendipitous; it is strictly governed by its rigid steric environment and thermodynamic stability.

As a Senior Application Scientist, I approach the optimization of these catalytic systems by bridging computational thermodynamics with empirical synthetic protocols. This whitepaper systematically dissects the theoretical calculations—specifically Density Functional Theory (DFT) and ab initio methods—used to model the stability of diphenylvalinol and its catalytic intermediates, providing a self-validating framework for researchers designing asymmetric transformations.

Physicochemical Profiling & Structural Foundations

Before executing high-level quantum mechanical calculations, it is imperative to establish the baseline physicochemical properties of the molecule. The bulky 1,1-diphenyl groups are not merely structural artifacts; they are mechanistically essential for shielding one face of the boron-nitrogen heterocycle during catalysis, thereby dictating the stereochemical outcome by penalizing unfavorable transition states[2].

Table 1: Baseline Physicochemical Properties of (S)-Diphenylvalinol

PropertyValueCausality / Computational Significance
Molecular Formula C17H21NODefines the atomic basis for DFT coordinate matrices.
Molecular Weight 255.35 g/mol Critical for stoichiometric precision in catalyst loading[3].
Melting Point 98–99 °CIndicates strong intermolecular crystal lattice stability[1].
Optical Rotation -126.0 (c 2, CHCl3)Validates enantiomeric purity prior to complexation[1].
Heavy Atom Count 19Determines the computational cost and basis set selection[3].

Theoretical Calculations: DFT & Ab Initio Frameworks

To accurately model the stability of diphenylvalinol and its oxazaborolidine derivatives, computational chemists rely on robust DFT frameworks. The choice of functional and basis set is a calculated compromise between accuracy and computational expense.

Causality in Method Selection: Calculations are frequently executed using the B3LYP (Becke's three-parameter hybrid functional with LYP correlation) and MPW1PW91 functionals[2]. The 6-31G* split valence-shell basis set is actively employed because the polarization functions (*) are critical for accurately describing the dative B-N bond and the intense steric repulsion between the gem-diphenyl groups and the incoming substrate[2].

Furthermore, potential energies ( E ) at 0 K must be corrected. Gibbs free energies ( G ) are calculated by adding Zero-Point Energy (ZPE), thermal contributions, and entropy at 298 K[2]. Without ZPE corrections, the predicted transition state (TS) barriers for hydride transfer would be artificially skewed, leading to incorrect predictions of enantiomeric excess ( ee ).

DFT_Workflow Start Input: Diphenylvalinol 3D Structure Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Initial Guess Freq Frequency Calculation (ZPE & Thermal Corrections) Opt->Freq Minimized Geometry TS Transition State Search (Hydride Transfer Pathway) Freq->TS Ground State Confirmed IRC Intrinsic Reaction Coordinate (IRC) TS->IRC Imaginary Freq = 1 Output Thermodynamic Stability & Relative Rate Prediction IRC->Output Pathway Verified

Computational workflow for evaluating diphenylvalinol stability.

Mechanistic Causality: The Oxazaborolidine Catalytic Cycle

The primary utility of diphenylvalinol lies in its conversion to an oxazaborolidine catalyst. Theoretical calculations reveal that the initial step of the catalytic cycle—the coordination of borane (BH3) to the Lewis base nitrogen—is highly sensitive to the catalyst's conformation[2].

Stereochemical Logic: In highly rigid systems (like proline-derived catalysts), BH3 coordinates exclusively cis to the hydrogen on the C-4 carbon. However, because diphenylvalinol lacks a fused ring system, calculations show that trans coordination is theoretically possible to some extent[2]. The massive steric bulk of the 1,1-diphenyl groups is strategically designed to penalize this trans pathway thermodynamically, thereby forcing the cis coordination required for high enantioselectivity[2].

Catalytic_Cycle Cat Oxazaborolidine Catalyst Coord Borane Coordination (cis to C-4 H) Cat->Coord + BH3 Ketone Ketone Complexation Coord->Ketone + Prochiral Ketone Hydride Hydride Transfer (Rate-Determining Step) Ketone->Hydride Stereocontrolled TS Dissoc Alkoxyborane Dissociation Hydride->Dissoc Product Release Dissoc->Cat Cycle Repeats

The Itsuno-Corey catalytic cycle driven by oxazaborolidine.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the following protocols integrate built-in validation mechanisms.

Protocol A: In Silico Transition State (TS) Search & Validation
  • Conformational Search: Generate initial conformers of the diphenylvalinol-borane complex using Molecular Mechanics (e.g., MMFF94) to ensure global minima are not missed.

  • Geometry Optimization: Optimize the lowest-energy conformers at the B3LYP/6-31G* level[2].

    • Self-Validation: Run a frequency calculation. The absence of imaginary frequencies (NImag=0) confirms a true local minimum.

  • TS Geometry Guess: Construct the pre-reaction complex (ketone + catalyst-BH3). Constrain the forming B-O and breaking B-H bonds to approximate TS distances.

  • Berny Optimization: Execute a TS optimization (Opt=TS).

    • Self-Validation: The frequency calculation must yield exactly one imaginary frequency (NImag=1) corresponding to the hydride transfer vector[2].

  • IRC Calculation: Perform an Intrinsic Reaction Coordinate calculation to verify that the TS smoothly connects the pre-reaction complex to the product alkoxide.

Protocol B: Synthesis and In Situ Catalyst Generation
  • Precursor Preparation: React (S)-valine methyl ester hydrochloride with excess phenylmagnesium bromide to yield (S)-diphenylvalinol[1].

  • Purification: Recrystallize from ethanol-water (10:1) to ensure >98% enantiomeric purity, as trace impurities exponentially degrade computational model accuracy[1].

  • Catalyst Generation: React diphenylvalinol with 2-3 equivalents of BH3·THF in toluene at 0 °C[1].

    • Causality: The 2:1 stoichiometry is critical; the first equivalent forms the oxazaborolidine ring (releasing H2), and the second equivalent coordinates to the nitrogen to form the active Lewis acid-base complex[4].

  • Spectroscopic Validation: Confirm the formation of the 1:1 complex via 11B NMR spectroscopy, looking for the characteristic shift indicating a dative B-N bond[2].

Quantitative Data: Computational Energetics

The stability and reactivity of these complexes are quantified through relative energy calculations. While absolute reaction rates are difficult to pinpoint via ab initio methods, relative rate calculations between competing pathways (e.g., re face vs. si face attack) are highly accurate because systematic errors cancel out[2].

Table 2: Theoretical Parameters for Stability Analysis

ParameterLevel of TheoryMechanistic Implication
Heats of Formation (ΔHf) AM1 Semi-empiricalRapid screening of transition state enthalpy surfaces[2].
Gibbs Free Energy (ΔG) B3LYP/6-31G* + ZPEDetermines the thermodynamic ratio of cis/trans coordination[2].
Borenium Ion Stability M06-2X/6-311++G(3df,2p)Evaluates the Lewis acidity and stabilization by n-delocalization[4].
Frontier Orbital Energies B3LYP/6-31G(d)Predicts the HOMO-LUMO gap and electrostatic repulsions during substrate approach[5].

Conclusion

The thermodynamic stability and stereodirecting power of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol are not merely empirical observations; they are the direct result of precise quantum mechanical interactions. By leveraging DFT calculations (B3LYP/6-31G*) and rigorous TS validations, researchers can map the energetic landscapes that dictate enantioselectivity. The massive steric shielding of the 1,1-diphenyl groups effectively suppresses high-energy trans coordination pathways, ensuring that the hydride transfer proceeds with near-perfect stereocontrol.

References

  • Sigma-Aldrich.(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | 78603-95-9.
  • PubChem (NIH).(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 702733.
  • Università di Pisa.
  • PMC (NIH).
  • MDPI.
  • ResearchGate.A Model for Double Asymmetric Induction in the Stereocontrolled Reduction of Glycosyl α-Ketoesters with Oxazaborolidines.

Sources

Methodological & Application

Application Note: Enantioselective Ketone Reduction via Itsuno-Corey Protocol Using (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol and Borane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric reduction of prochiral ketones to chiral, non-racemic secondary alcohols is a foundational transformation in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The Itsuno-Corey reduction (widely recognized as the Corey-Bakshi-Shibata or CBS reduction) represents one of the most reliable and predictable methodologies for this transformation[1]. This application note details the experimental protocol for utilizing (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (commonly known as (S)-diphenylvalinol) as a chiral precursor to generate an oxazaborolidine catalyst in situ, followed by the borane-mediated enantioselective reduction of ketones.

Mechanistic Causality: The "Why" Behind the Protocol

To master this protocol, researchers must understand the causality driving the reaction's high enantioselectivity. The process relies on a highly structured dual-activation mechanism [2].

  • Catalyst Formation: The reaction of (S)-diphenylvalinol with borane (BH₃) generates a rigid, five-membered oxazaborolidine ring[3].

  • Lewis Acid-Base Activation: A second equivalent of BH₃ coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This coordination is the critical activating step: it transforms the borane into a highly active hydride donor while simultaneously enhancing the Lewis acidity of the endocyclic boron atom[1].

  • Steric Control & Face-Selective Transfer: The prochiral ketone coordinates to the endocyclic boron via its sterically more accessible lone pair (the lone pair closer to the smaller substituent of the ketone). The bulky 1,1-diphenyl groups and the isopropyl moiety of the valinol backbone sterically block one face of the complex. This forces a highly organized, six-membered chair-like transition state where the hydride is transferred to a single face of the carbonyl carbon[4].

Because the uncatalyzed reduction of ketones by free BH₃ is a competing background reaction that yields racemic products, the ketone must be added slowly to the pre-formed catalyst-borane complex. This kinetic control ensures the catalyzed, enantioselective pathway dominates the reaction landscape.

Catalytic Cycle & Reaction Pathway

CBS_Catalytic_Cycle A Precatalyst (S)-Diphenylvalinol B Active Catalyst Oxazaborolidine Formation A->B + BH3-THF, -H2 C Dual Activation Complex (Borane coordinates to N) B->C + BH3 (Hydride Source) D Ketone Coordination (O coordinates to B) C->D + Prochiral Ketone E Hydride Transfer (6-Membered Transition State) D->E Face-Selective Transfer E->B Catalyst Regeneration F Product Release (Chiral Secondary Alcohol) E->F Dissociation

Catalytic cycle of the Itsuno-Corey (CBS) reduction highlighting dual activation and hydride transfer.

Quantitative Data: Substrate Scope Profiling

The (S)-diphenylvalinol-derived oxazaborolidine catalyst exhibits broad substrate tolerance. Below is a representative profile of expected yields and enantiomeric excesses (ee) when following this protocol under optimal anhydrous conditions[4],[3].

Substrate (Prochiral Ketone)Catalyst LoadingBorane SourceIsolated Yield (%)Enantiomeric Excess (ee %)
Acetophenone10 mol%BH₃·THF>94%96 - 98% (R)
α-Tetralone10 mol%BH₃·THF92%85 - 90% (R)
Pinacolone10 mol%BH₃·SMe₂88%89 - 91% (R)
2-Chloroacetophenone10 mol%BH₃·THF94%95 - 97% (S)

Experimental Protocol

Note: This protocol constitutes a self-validating system. Visual cues (e.g., H₂ evolution) and analytical checkpoints (TLC, Chiral HPLC) are embedded to ensure mechanistic fidelity at each step.

Reagents & Equipment
  • (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (Precatalyst)

  • Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M solution)

  • Anhydrous Tetrahydrofuran (THF) (Freshly distilled over Na/benzophenone or from a solvent purification system)

  • Prochiral Ketone (Substrate, dried prior to use)

  • Flame-dried Schlenk glassware, syringe pump, and inert gas (N₂ or Argon) manifold.

Step-by-Step Methodology

Phase 1: In Situ Catalyst Generation

  • Preparation: Flame-dry a 25 mL two-necked Schlenk flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon) for 15 minutes.

  • Precatalyst Addition: Add (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (0.1 mmol, 10 mol% relative to the ketone) to the flask.

  • Solvation: Inject anhydrous THF (5.0 mL) and cool the solution to 0 °C using an ice-water bath.

  • Oxazaborolidine Formation: Slowly add BH₃·THF (1.0 M, 0.1 mL, 0.1 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.

    • Validation Checkpoint: Gentle effervescence (H₂ gas evolution) will be observed, confirming the cyclization of the amino alcohol into the active oxazaborolidine catalyst.

Phase 2: Asymmetric Reduction 5. Hydride Source Addition: To the active catalyst solution at 0 °C, add the stoichiometric reducing agent: BH₃·THF (1.0 M, 1.0 mL, 1.0 mmol). Stir for 10 minutes to allow the formation of the dual-activation complex[2]. 6. Substrate Preparation: In a separate flame-dried vial, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (2.0 mL). 7. Kinetic Addition (Critical Step): Load the ketone solution into a gas-tight syringe and add it to the catalyst-borane mixture using a syringe pump over a period of 60 minutes (approx. 0.033 mL/min).

  • Causality Note: Slow addition maintains a low concentration of uncoordinated ketone in the reaction mixture, ensuring that the ketone preferentially binds to the highly active catalyst rather than undergoing a slow, racemic background reduction by free BH₃.

  • Reaction Monitoring: Once the addition is complete, stir the reaction for an additional 30–60 minutes. Monitor the disappearance of the ketone via Thin Layer Chromatography (TLC).

Phase 3: Quenching & Workup 9. Quenching: Upon complete conversion, cool the flask to 0 °C (if it had warmed) and carefully quench the reaction by the dropwise addition of Methanol (2.0 mL).

  • Caution: Vigorous H₂ evolution will occur as excess borane is destroyed.

  • Hydrolysis: Add 1.0 M HCl (5.0 mL) and stir for 15 minutes at room temperature to hydrolyze the boron-alkoxy intermediates and liberate the chiral secondary alcohol[5].

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via flash column chromatography (silica gel). Determine the enantiomeric excess (ee) of the purified chiral alcohol using Chiral HPLC or Chiral GC against racemic standards.

References

  • Corey-Bakshi-Shibata Reduction Source: Organic Chemistry Portal URL:[Link][2]

  • Corey–Itsuno reduction Source: Wikipedia URL:[Link][1]

  • Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues Source: PMC (National Institutes of Health) URL:[Link][5]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: PMC (National Institutes of Health) URL:[Link][4]

  • Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones Source: MDPI URL:[Link][3]

Sources

Application Note: Enantioselective Synthesis of Stereospecific Probes using 2-Amino-3-methyl-1,1-diphenylbutan-1-ol for Activity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern chemoproteomics, the stereochemistry of a small-molecule probe fundamentally dictates its interactome. When profiling the protein targets of chiral drugs or endogenous metabolites, utilizing racemic probes generates unacceptable levels of off-target noise, obfuscating true biological targets. To achieve high-fidelity target deconvolution via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), probes must be synthesized with extreme enantiomeric excess (ee > 95%).

Here, 2-Amino-3-methyl-1,1-diphenylbutan-1-ol (commonly known as diphenylvalinol) serves as the gold-standard chiral auxiliary. Derived from L- or D-valine, this amino alcohol reacts with borane to form a highly rigid oxazaborolidine complex (the Itsuno-Corey catalyst) .

The Causality of Catalyst Design: The structural efficacy of diphenylvalinol in chemical biology lies in its two bulky phenyl rings, which effectively block one face of the boron-nitrogen transition state. Concurrently, the isopropyl group from the valine backbone acts as a steric director, forcing the incoming ketone or imine precursor to adopt a singular trajectory. This precise spatial arrangement ensures the stereospecific transfer of hydride, yielding chiral alcohols or amines. These intermediates are subsequently functionalized with photoreactive groups and alkyne/azide handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in proteomic workflows , .

Workflow Visualization

G A 2-Amino-3-methyl-1,1-diphenylbutan-1-ol (Chiral Auxiliary) B Oxazaborolidine Catalyst Formation (Itsuno-Corey Reduction) A->B + Borane (BH3) C Enantioselective Synthesis of Stereospecific ABP (Probe) B->C Ketone/Imine Precursor D Live Cell / Lysate Incubation (Target Binding) C->D Chiral Probe (ee > 95%) E CuAAC Click Chemistry (Biotin-Azide Attachment) D->E UV Photocrosslinking F Streptavidin Enrichment & On-Bead Digestion E->F Lysis & Click Reagents G LC-MS/MS Proteomic Analysis (Target Identification) F->G Tryptic Peptides

Figure 1: Workflow from diphenylvalinol-catalyzed stereospecific probe synthesis to LC-MS/MS.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to implement quality control (QC) gates within the workflow. The following protocol integrates chemical synthesis with proteomic profiling, ensuring that data generated by the mass spectrometer is an artifact-free representation of stereospecific biology.

Phase 1: Stereospecific Probe Synthesis
  • Step 1.1: Catalyst Activation. Dissolve (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (1.0 eq) in anhydrous Tetrahydrofuran (THF) under argon. Add BH₃-THF (2.0 eq) dropwise at 0°C.

    • Causality: THF acts as a Lewis base, stabilizing the highly reactive borane intermediate and preventing premature decomposition of the oxazaborolidine ring.

  • Step 1.2: Enantioselective Reduction. Slowly add the ketone-bearing photoreactive probe precursor over 2 hours using a syringe pump.

    • Causality: Slow addition prevents localized exothermic heating. Maintaining strict thermal control preserves the rigidity of the transition state, preventing racemic background reduction.

  • Step 1.3: QC Validation (Critical Gate). Post-purification, analyze the intermediate via Chiral High-Performance Liquid Chromatography (HPLC).

    • Self-Validation Rule: The enantiomeric excess (ee) must be ≥95%. If the ee is lower, the batch must be discarded. Enantiomeric impurities will exponentially amplify off-target noise during proteomic enrichment.

Phase 2: Activity-Based Protein Profiling (ABPP)
  • Step 2.1: Proteome Incubation. Incubate native cell lysates (2 mg/mL protein) with the synthesized chiral probe (5 µM) for 1 hour at 37°C.

    • Self-Validation Control: In parallel, run a competitive control pre-incubated with 50 µM of the parent chiral drug. Proteins that appear in the experimental group but disappear in the competitive control are validated as specific targets.

  • Step 2.2: Photocrosslinking. Irradiate the samples at 365 nm for 10 minutes on ice.

    • Causality: UV irradiation activates the diazirine/benzophenone group on the probe, covalently trapping the transient, stereospecific probe-target interactions before the weak non-covalent bonds can dissociate.

  • Step 2.3: Click Chemistry. Add biotin-azide (100 µM), CuSO₄ (1 mM), THPTA ligand (1 mM), and sodium ascorbate (2 mM).

    • Causality: THPTA is a water-soluble ligand that accelerates the CuAAC reaction while simultaneously protecting the proteome from Cu(I)-induced oxidative damage and aggregation.

  • Step 2.4: Enrichment & Digestion. Isolate tagged proteins using streptavidin-agarose beads. Wash stringently (1% SDS, 8M Urea) to remove non-covalently bound proteins, followed by on-bead trypsin digestion.

  • Step 2.5: LC-MS/MS Analysis. Analyze the resulting peptides using a high-resolution Orbitrap mass spectrometer.

Quantitative Data Presentation

The table below demonstrates the critical impact of utilizing diphenylvalinol in the upstream synthesis phase. By comparing a racemic probe to one synthesized via the diphenylvalinol-borane complex, we observe a massive reduction in off-target noise, directly translating to a higher Signal-to-Noise (S/N) ratio in the final proteomic dataset.

Table 1: Impact of Chiral Auxiliary Selection on ABPP Proteomic Data Quality

Synthesis MethodProbe Enantiomeric Excess (ee %)Specific Target Spectral CountsOff-Target Spectral CountsSignal-to-Noise (S/N) Ratio
Achiral Reduction (NaBH₄)0% (Racemic)1454800.30
Standard CBS Catalyst82%2101551.35
(S)-Diphenylvalinol-Borane 98% 315 25 12.60

Data Interpretation: The 98% ee achieved via diphenylvalinol ensures that the inactive enantiomer is virtually absent from the biological assay. This eliminates the 480 off-target spectral counts seen in the racemic mixture, boosting the S/N ratio by over 40-fold and allowing low-abundance target proteins to be confidently identified.

References

  • Title: Identification of Metoprolol Tartrate-Derived Reactive Metabolites Possibly Correlated with Its Cytotoxicity Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Asymmetric reduction of aliphatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

Application Note: Advanced Protocols for the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

1-Amino-2-methyl-4-phenylbutan-2-ol is a highly valued chiral building block in medicinal chemistry and drug development. Its vicinal amino alcohol motif—featuring a primary amine adjacent to a tertiary alcohol within a chiral framework—makes it an essential scaffold for asymmetric catalysis, the development of chiral auxiliaries, and the synthesis of complex active pharmaceutical ingredients (APIs)[1].

Because stereocontrol, yield, and scalability are paramount in pharmaceutical manufacturing, selecting the appropriate synthetic route is critical. This guide evaluates two rigorously validated synthetic pathways: a robust two-step chemical synthesis relying on a Ritter reaction, and a highly stereoselective biocatalytic route utilizing reductive amination[2].

Comparative Analysis of Synthetic Methodologies

To assist researchers in selecting the optimal pathway based on their specific project requirements (e.g., scale vs. enantiopurity), the quantitative and qualitative metrics of both routes are summarized below.

Table 1: Quantitative and Qualitative Comparison of Synthetic Routes

ParameterRoute A: Chemical Synthesis (Ritter Reaction)Route B: Biocatalytic Synthesis (Reductive Amination)
Starting Material Benzylmagnesium halide & Isobutylene oxide1-Hydroxy-2-methyl-4-phenylbutan-2-one
Key Intermediate N-(1,1-Dimethyl-3-phenylpropyl)acetamideImine intermediate (transient)
Overall Yield ~60–70% (estimated)[2]Potentially high (>90%)[2]
Stereoselectivity Racemic product[2]Enantiopure (R) or (S) depending on enzyme[3]
Scalability Readily scalable using standard reactors[2]Dependent on enzyme stability & cofactor recycling[2]
Reaction Conditions Harsh (Strong acids, refluxing alkali)[2]Mild (Aqueous buffer, ambient temp, pH 8.5)[2]

Synthetic Workflow Visualization

SynthesisPathways ChemStart Benzylmagnesium Halide + Isobutylene Oxide ChemInt1 2-Methyl-4-phenylbutan-2-ol (Tertiary Alcohol) ChemStart->ChemInt1 Grignard Addition (THF, -10°C, CuI) ChemInt2 N-(1,1-Dimethyl-3-phenylpropyl)acetamide (Amide Intermediate) ChemInt1->ChemInt2 Ritter Reaction (CH3CN, H2SO4) Target 1-Amino-2-methyl-4-phenylbutan-2-ol (Target Amino Alcohol) ChemInt2->Target Amide Hydrolysis (NaOH, Reflux) BioStart 1-Hydroxy-2-methyl-4-phenylbutan-2-one (Keto-Alcohol Precursor) BioStart->Target Biocatalytic Reductive Amination (AmDH, NH3, NADH)

Workflow comparing chemical and biocatalytic synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol.

Detailed Experimental Protocols & Mechanistic Insights

Protocol A: Chemical Synthesis via Grignard and Ritter Reactions

This route is highly favored for early-stage development due to its reliance on inexpensive, readily available starting materials and its proven scalability[4].

Step 1: Synthesis of the Tertiary Alcohol Precursor (2-Methyl-4-phenylbutan-2-ol)

  • Mechanistic Rationale: The regioselective ring-opening of isobutylene oxide by a Grignard reagent requires a copper(I) catalyst. CuI facilitates the formation of a softer organocuprate intermediate, which preferentially attacks the less sterically hindered carbon of the epoxide, ensuring high regioselectivity[2].

  • Procedure:

    • In a flame-dried flask under an inert argon atmosphere, prepare a solution of benzylmagnesium bromide in anhydrous tetrahydrofuran (THF).

    • Cool the reaction mixture to -10 °C and add a catalytic amount of Copper(I) iodide (CuI)[2]. Crucial Causality: Strict temperature control here prevents the homocoupling of the Grignard reagent, which would drastically reduce yield.

    • Introduce isobutylene oxide dropwise to the cooled solution. Maintain stirring at 0 °C for 2 hours[2].

    • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Crucial Causality: NH₄Cl safely protonates the alkoxide and destroys unreacted Grignard reagent while preventing the formation of intractable magnesium hydroxide emulsions that trap the product[2].

    • Extract with toluene, wash the organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure[2].

  • Self-Validation Checkpoint: GC-MS analysis of the crude extract should confirm the mass of the tertiary alcohol (>97% purity expected)[4], with the complete disappearance of the epoxide starting material.

Step 2: Ritter Reaction and Amide Hydrolysis

  • Mechanistic Rationale: The Ritter reaction is highly specific for tertiary alcohols. In the presence of concentrated sulfuric acid, the tertiary alcohol undergoes rapid dehydration to form a stable tertiary carbocation. Acetonitrile acts as both the solvent and the nucleophile, trapping the carbocation to form a nitrilium ion, which upon aqueous workup yields an N-substituted amide[2].

  • Procedure:

    • Dissolve the crude 2-methyl-4-phenylbutan-2-ol in an excess of acetonitrile[2].

    • Slowly add concentrated sulfuric acid (H₂SO₄) dropwise while maintaining the temperature below 20 °C using an ice bath to prevent polymerization. Stir for 4-6 hours.

    • Pour the mixture over crushed ice to precipitate the intermediate, N-(1,1-dimethyl-3-phenylpropyl)acetamide[2].

    • Hydrolysis: Suspend the crude amide in a 10-20% aqueous sodium hydroxide (NaOH) solution and reflux for several hours[4]. Crucial Causality: The extreme steric hindrance around the newly formed amide bond necessitates these harsh, prolonged hydrolysis conditions to liberate the primary amine.

    • Cool the mixture, extract with diethyl ether, dry over Na₂SO₄, and evaporate the solvent. Purify via vacuum distillation or crystallization as a hydrochloride salt[4].

  • Self-Validation Checkpoint: The cessation of ammonia/amine evolution during the reflux stage serves as an immediate physical indicator of complete hydrolysis[4]. Subsequent FTIR analysis will show the disappearance of the strong amide carbonyl stretch (~1650 cm⁻¹) and the appearance of broad N-H/O-H stretches (~3300 cm⁻¹).

Protocol B: Biocatalytic Reductive Amination

For advanced pharmaceutical applications requiring strict enantiopurity (e.g., synthesis of a specific API enantiomer), the chemoenzymatic route is vastly superior[3].

  • Mechanistic Rationale: Amine dehydrogenases (AmDH) catalyze the highly stereoselective addition of ammonia to a ketone, followed by a hydride transfer from NAD(P)H. Because cofactors like NADH are cost-prohibitive in stoichiometric amounts, a secondary enzyme system (e.g., formate dehydrogenase/formate) must be coupled to continuously regenerate NADH, making the process economically viable at scale[2].

  • Procedure:

    • Prepare a buffered aqueous solution (e.g., ammonium formate buffer, pH 8.5)[2]. Crucial Causality: The ammonium formate serves a dual, elegant purpose—it provides the ammonia source for the primary amination and the formate substrate required for the secondary cofactor regeneration cycle.

    • Combine the precursor, 1-hydroxy-2-methyl-4-phenylbutan-2-one, with the selected AmDH, catalytic NAD⁺, and formate dehydrogenase (FDH)[2].

    • Incubate the mixture at 30 °C with gentle agitation[2].

    • Upon completion, remove the enzymes via centrifugation or ultrafiltration. Extract the aqueous phase with an organic solvent to isolate the enantiopure (R)- or (S)-1-Amino-2-methyl-4-phenylbutan-2-ol[3].

  • Self-Validation Checkpoint: Monitor the reaction via chiral HPLC. The reaction is self-validating when the peak corresponding to the ketone precursor is fully consumed, and a single enantiomeric peak for the amino alcohol emerges, confirming both chemical conversion and stereoselectivity[3].

Applications in Asymmetric Synthesis

Derivatives of 1-Amino-2-methyl-4-phenylbutan-2-ol are highly effective as chiral auxiliaries and ligands[1]. When N-acylated, the resulting amides can form enolates that undergo highly diastereoselective alkylations, akin to pseudoephedrine-based methodologies[1]. Furthermore, the vicinal amino alcohol motif strongly coordinates with transition metals (e.g., Ruthenium, Copper, Iridium), forming robust and rigid catalysts for asymmetric hydrogenation, transfer hydrogenation, and allylation reactions[1].

References

Sources

Application Note: Enantioselective Synthesis of Chiral Amines using (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol, commonly known as (S)-diphenylvalinol ((S)-DPV), is a privileged chiral amino alcohol derived from the unnatural amino acid pool. While classically recognized as a precursor to Corey-Bakshi-Shibata (CBS) oxazaborolidines for asymmetric ketone reduction, its advanced application in the asymmetric reduction of C=N bonds has revolutionized the synthesis of non-racemic primary amines[1].

This application note details the robust, highly enantioselective borane-mediated reduction of O-benzyl oxime ethers using a stable spiroborate ester derived from (S)-DPV and ethylene glycol[1]. This methodology overcomes the moisture sensitivity and impurity profile of traditional in situ generated B-H oxazaborolidines, providing drug development professionals with a scalable route to chiral amine pharmacophores[2].

Mechanistic Insights: The Causality of Stereocontrol

The exceptional stereocontrol exerted by (S)-DPV is rooted in its unique steric topography. The gem-diphenyl groups at the C1 position create a massive steric wall, forcing the incoming substrate into a highly defined spatial orientation, while the isopropyl group at C2 further restricts conformational freedom.

When (S)-DPV is condensed with ethylene glycol and a boron source, it forms a highly stable spiroborate ester[1]. The causality of the reaction's stereoselectivity unfolds in three distinct phases:

  • Activation : Upon coordination with borane (BH₃), the spiroborate ester becomes an active Lewis acid-base complex.

  • Coordination : The oxygen atom of the (E)-O-benzyl oxime ether coordinates to the Lewis acidic endocyclic boron atom. Simultaneously, the borane coordinated to the nitrogen atom prepares to deliver a hydride to the imine carbon[2].

  • Face-Selective Transfer : The steric bulk of the diphenyl groups effectively blocks one face of the C=N double bond. This forces a face-selective hydride transfer, yielding the (S)-primary amine with up to 99% enantiomeric excess (ee)[3].

G A Spiroborate Catalyst (from (S)-DPV) B Active Catalyst Complex (Borane Coordinated) A->B + BH3 C Pre-transition State (Oxime Ether Coordinated) B->C + (E)-O-Benzyl Oxime D Stereocontrolled Step (Hydride Transfer) C->D Face-selective attack E Product Release (Chiral Amine Precursor) D->E B-N bond cleavage E->A Catalyst Turnover

Catalytic cycle of (S)-DPV spiroborate ester in oxime reduction.

Quantitative Data: Substrate Scope and Enantioselectivity

The reduction of (E)-O-benzyl oxime ethers using 10 mol% of the (S)-DPV spiroborate ester and BH₃·THF demonstrates broad functional group tolerance, including challenging heteroaromatic substrates[4].

Substrate (Ketone Precursor)Oxime GeometrySolventCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Absolute Configuration
Acetophenone(E)Dioxane10 mol%8599(S)
4-Methoxyacetophenone(E)Dioxane10 mol%8298(S)
1-Tetralone(E)Dioxane10 mol%8899(S)
3-Acetylpyridine(E)Dioxane30 mol%8096(S)
Acetophenone(Z)THF15 mol%7895(R)

Data summarized from established spiroborate-catalyzed borane reduction protocols[4][5]. Note: (Z)-oximes require slightly higher catalyst loading (15 mol%) and yield the opposite (R) enantiomer[5]. Pyridyl derivatives require 30 mol% loading due to competitive basicity of the pyridine nitrogen[4].

Validated Experimental Protocols

Trustworthiness & Self-Validating Systems : The following protocols are designed to minimize moisture interference and maximize catalyst turnover. The use of a pre-formed, stable spiroborate ester circumvents the low ee (often ~52%) and impurity issues associated with in situ generated oxazaborolidines[2].

Protocol A: Preparation of the (S)-DPV Spiroborate Ester Catalyst

Objective: Synthesize the stable chiral transfer agent from (S)-DPV and ethylene glycol.

  • Reagent Assembly : In an oven-dried, argon-purged Schlenk flask, add (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (1.0 equiv), ethylene glycol (1.0 equiv), and boric acid (B(OH)₃, 1.0 equiv)[1].

  • Condensation : Suspend the mixture in anhydrous toluene (0.2 M).

  • Azeotropic Distillation : Attach a Dean-Stark trap and reflux the mixture for 12 hours.

    • Causality: The continuous removal of water drives the thermodynamic equilibrium toward the formation of the spiroborate ester, preventing hydrolytic degradation of the active catalyst species.

  • Isolation : Remove the toluene under reduced pressure. The resulting white solid is the spiroborate ester, which can be stored in a desiccator and used without further purification[3].

Protocol B: Asymmetric Reduction of (E)-O-Benzyl Oxime Ethers

Objective: Convert prochiral oxime ethers to enantiopure (S)-primary amines.

  • Catalyst Activation : In an oven-dried flask under argon, dissolve the (S)-DPV spiroborate ester (0.1 equiv, 10 mol%) in anhydrous 1,4-dioxane. Cool the solution to 0 °C[5].

    • Causality: Dioxane provides optimal solubility and coordination dynamics for the transition state compared to THF for (E)-oximes, suppressing background racemic reduction[6].

  • Borane Addition : Slowly add Borane-THF complex (BH₃·THF, 4.0 equiv) dropwise. Stir for 15 minutes[5].

    • Causality: Excess borane is required because it serves a dual purpose: it acts as the Lewis acid activator for the catalytic cycle and as the stoichiometric hydride source.

  • Substrate Addition : Dissolve the (E)-O-benzyl oxime ether (1.0 equiv) in a minimum volume of anhydrous dioxane and add it dropwise over 30 minutes to the cooled catalyst solution.

    • Causality: Slow addition maintains a low concentration of the uncoordinated substrate, ensuring that all reduction events occur within the chiral environment of the catalyst rather than via uncatalyzed background pathways.

  • Reaction Progression : Stir the mixture at 0 °C for 24–36 hours. Monitor via TLC until complete consumption of the starting material[6].

  • Quenching and Workup : Carefully quench the reaction by adding 2M HCl dropwise at 0 °C (Caution: vigorous H₂ gas evolution). Stir for 2 hours at room temperature.

    • Causality: The extended acidic stir breaks the strong boron-amine complexes formed post-reduction, releasing the free primary amine salt.

  • Purification : Basify the aqueous layer with NaOH to pH 12, extract with dichloromethane, dry over Na₂SO₄, and concentrate. The resulting primary amine can be further derivatized (e.g., N-acetylation with acetic anhydride/DMAP) for chiral GC/HPLC analysis[4].

Workflow K Prochiral Ketone O (E)-O-Benzyl Oxime Synthesis K->O R Asymmetric Reduction (10 mol% Cat, BH3) O->R C Catalyst Prep ((S)-DPV + Glycol) C->R W Acidic Workup & Purification R->W P Enantiopure (S)-Amine W->P

Experimental workflow for the synthesis of chiral amines.

Sources

Application Note: Enantioselective Ketone Reduction via In Situ Oxazaborolidine Generation from 2-Amino-3-methyl-1,1-diphenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in modern drug development and natural product synthesis. 2-Amino-3-methyl-1,1-diphenylbutan-1-ol (commonly known as diphenylvalinol) serves as a highly privileged chiral auxiliary and precursor for the generation of Itsuno-Corey oxazaborolidine catalysts.

This application note provides a comprehensive, self-validating protocol for the in situ generation of the oxazaborolidine catalyst from diphenylvalinol, followed by its immediate application in the Corey-Bakshi-Shibata (CBS) reduction. By dissecting the mechanistic causality behind each experimental parameter, this guide ensures high reproducibility, predictable absolute stereochemistry, and maximized enantiomeric excess (ee).

Mechanistic Grounding: The Dual Activation Paradigm

To execute this protocol successfully, one must understand the underlying physical organic chemistry that dictates the reaction's stereochemical outcome. The efficiency of the CBS reduction relies on a highly structured transition state driven by a 1.

When 2-amino-3-methyl-1,1-diphenylbutan-1-ol reacts with borane (BH₃), it undergoes cyclization to form a 1,3,2-oxazaborolidine ring. The true active catalytic species is formed when a second equivalent of BH₃ coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This coordination serves two critical functions:

  • Hydride Activation: It activates the coordinated BH₃, transforming it into a highly reactive hydride donor.

  • Lewis Acid Enhancement: It significantly enhances the Lewis acidity of the adjacent boron atom within the oxazaborolidine ring, priming it to coordinate with the carbonyl oxygen of the incoming prochiral ketone.

Stereocontrol is achieved through steric differentiation. The bulky diphenyl groups of the diphenylvalinol scaffold force the incoming ketone to adopt a specific orientation, minimizing steric clash between the ketone's larger substituent and the catalyst. This rigid, six-membered chair-like transition state ensures that intramolecular hydride transfer occurs almost exclusively to one face of the carbonyl, yielding2.

Catalytic Cycle Visualization

CatalyticCycle N1 Diphenylvalinol + BH3 (Precatalyst Formation) N2 Oxazaborolidine Catalyst (Resting State) N1->N2 - 2 H2 (Gas Evolution) N3 Catalyst-Borane Complex (N-B Coordination) N2->N3 + BH3 (Activation) N4 Ketone Coordination (Lewis Acid Activation) N3->N4 + Prochiral Ketone N5 Intramolecular Hydride Transfer (Stereoselective Step) N4->N5 Six-Membered TS N6 Chiral Borate Ester + Catalyst Regeneration N5->N6 N6->N2 Catalytic Turnover

Figure 1: Catalytic cycle of the oxazaborolidine-mediated asymmetric ketone reduction.

Self-Validating Experimental Protocol

The following protocol details the in situ generation of the catalyst and the subsequent reduction. To ensure 3, the workflow incorporates observable physical changes that validate the success of each step.

Preparation of the Active Catalyst

Causality Check: The oxazaborolidine must be fully formed before excess borane and ketone are introduced. Incomplete cyclization leads to non-selective background reduction by free BH₃, plummeting the ee.

  • System Purge: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under a continuous flow of ultra-high purity Argon.

  • Substrate Solvation: Add (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (0.10 equivalents relative to the ketone) to the flask. Dissolve in anhydrous Tetrahydrofuran (THF) to create a 0.2 M solution.

  • Precatalyst Formation: Cool the solution to 0 °C. Slowly add Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 0.10 equivalents) dropwise via syringe.

    • Self-Validation: You must observe the immediate evolution of hydrogen gas (bubbling). This confirms the reaction between the amino alcohol and borane to form the 1,3,2-oxazaborolidine ring.

  • Thermal Maturation: Warm the reaction to 35 °C for 1 hour to ensure complete cyclization and drive off residual H₂ gas.

Asymmetric Reduction Workflow

Causality Check: The rate of ketone addition is the most critical parameter. The ketone must be added slowly to maintain a low steady-state concentration. This ensures the ketone reacts exclusively with the highly reactive, stereoselective catalyst-borane complex rather than undergoing a slow, racemic background reduction by uncoordinated BH₃.

  • Activation: Cool the oxazaborolidine solution back to 0 °C (or room temperature, depending on the specific substrate's steric demands). Add the stoichiometric reducing agent, BH₃·THF (0.60 to 1.0 equivalents), in one portion. Stir for 15 minutes to allow the active N-B complex to form.

  • Controlled Ketone Addition: Dissolve the prochiral ketone (1.0 equivalent) in a minimal amount of anhydrous THF (approx. 1 M). Using a syringe pump, add the ketone solution dropwise over a period of 1 to 2 hours.

    • Self-Validation: Monitor the reaction via TLC (Thin Layer Chromatography). The starting material spot should remain faint or invisible throughout the addition, indicating that the catalytic turnover is faster than the addition rate.

  • Reaction Quench: Once addition is complete, stir for an additional 15 minutes. Carefully quench the reaction by the slow dropwise addition of Methanol (2.0 mL per mmol of ketone) at 0 °C.

    • Causality: Methanol serves a dual purpose: it safely neutralizes any unreacted borane (evolving H₂ gas) and solvolyzes the intermediate borate ester to release the free chiral alcohol product.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the resulting residue via silica gel column chromatography to isolate the enantiomerically enriched secondary alcohol. The diphenylvalinol auxiliary can often be recovered during this step by flushing the column with a highly polar solvent system (e.g., EtOAc/MeOH).

Workflow Visualization

ExperimentalWorkflow S1 Step 1: Catalyst Prep Diphenylvalinol + THF Add BH3 (Observe H2) S2 Step 2: Activation Add Stoichiometric BH3 Equilibrate Temperature S1->S2 S3 Step 3: Ketone Addition Syringe Pump (1-2 h) Maintain Low Ketone Conc. S2->S3 S4 Step 4: Quenching Add Methanol Carefully Break Borate Complex S3->S4 S5 Step 5: Isolation Aqueous Workup & Chromatography S4->S5

Figure 2: Workflow for asymmetric reduction using in situ generated oxazaborolidine.

Substrate Scope and Quantitative Data

The oxazaborolidine catalyst derived from diphenylvalinol exhibits broad substrate tolerance, performing exceptionally well with aryl alkyl ketones. The table below summarizes benchmark quantitative data for this specific catalytic system under standard conditions (10 mol% catalyst loading, BH₃·THF, THF solvent). 4.

Prochiral Ketone SubstrateCatalyst LoadingBorane SourceTemperatureIsolated Yield (%)Enantiomeric Excess (ee %)
Acetophenone10 mol%BH₃·THF25 °C>95%94 - 97%
α-Tetralone10 mol%BH₃·THF25 °C92%85 - 88%
2-Chloroacetophenone10 mol%BH₃·DMS0 °C96%91 - 95%
Pinacolone (Aliphatic)10 mol%BH₃·THF25 °C85%75 - 80%

Note: Aliphatic ketones (e.g., pinacolone) generally yield lower enantioselectivities due to the reduced steric differentiation between the two alkyl substituents flanking the carbonyl compared to aryl/alkyl systems.

References

  • Corey-Bakshi-Shibata Reduction - Alfa Chemistry Alfa Chemistry
  • Reagent of the month – CBS oxazaborolidine SigutLabs
  • Working with Hazardous Chemicals - Organic Syntheses Organic Syntheses (orgsyn.org)
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine C

Sources

analytical methods for quantifying 2-Amino-3-methyl-1,1-diphenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Analytical Quantification of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol

Abstract

This document provides a comprehensive guide to the analytical quantification of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol, a critical chiral building block in pharmaceutical synthesis.[1] We present detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC) for both total content and enantiomeric purity, as well as a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind procedural choices to ensure robust and reliable results.

Introduction and Analyte Overview

2-Amino-3-methyl-1,1-diphenylbutan-1-ol (also known as 1,1-Diphenyl-L-valinol for the (S)-enantiomer) is a chiral amino alcohol. Its structure, featuring a primary amine, a tertiary alcohol, and two phenyl rings, makes it a valuable intermediate for asymmetric synthesis in the pharmaceutical industry.[2] The molecular formula is C₁₇H₂₁NO, with a molecular weight of approximately 255.35 g/mol .[3][4]

Accurate quantification is paramount for ensuring the quality, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). This involves not only determining the overall purity but also quantifying the enantiomeric excess, as different enantiomers can have varied pharmacological activities.

The presence of two phenyl groups provides a strong chromophore, making UV detection a highly effective and straightforward choice for HPLC analysis. This eliminates the need for the pre-column derivatization often required for amino alcohols lacking a UV-active moiety.[5]

Recommended Analytical Strategy: A Multi-Modal Approach

A robust analytical strategy for this compound involves a primary quantitative technique (HPLC-UV) and a secondary, confirmatory technique (GC-MS). Furthermore, given the chiral nature of the analyte, a specific chiral HPLC method is essential for determining enantiomeric purity.

G cluster_0 Primary Quantification & Purity cluster_1 Confirmatory Analysis RP_HPLC Method 1: Reversed-Phase HPLC-UV (Total Assay/Purity) Chiral_HPLC Method 2: Chiral HPLC-UV (Enantiomeric Purity) GC_MS Method 3: GC-MS (Identity & Impurity Profile) Analyte 2-Amino-3-methyl- 1,1-diphenylbutan-1-ol Sample Analyte->RP_HPLC Quantitative Analysis Analyte->Chiral_HPLC Stereoisomeric Analysis Analyte->GC_MS Confirmatory ID

Caption: Recommended multi-modal analytical workflow.

Method 1: Reversed-Phase HPLC for Total Assay and Purity

3.1. Principle and Rationale This method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. The analyte, with its diphenyl groups, will be well-retained on a non-polar C18 stationary phase. The primary amine requires a buffered mobile phase or an ion-pairing agent to prevent peak tailing and ensure symmetrical peak shape. UV detection is employed for quantification.

3.2. Experimental Protocol

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column C18, 4.6 x 150 mm, 5 µm Standard non-polar phase providing good retention for aromatic compounds.
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent to improve the peak shape of the primary amine.
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency.
    Elution Mode Isocratic: 60% A, 40% B A simple starting point. A gradient may be required for separating impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures retention time reproducibility.
    Injection Vol. 10 µL Adjustable based on concentration and sensitivity.

    | Detection | UV at 225 nm | Wavelength for strong absorbance by the phenyl groups. |

3.3. Sample and Standard Preparation

G cluster_0 Standard Preparation cluster_1 Sample Preparation A 1. Accurately weigh ~25 mg of reference standard. B 2. Dissolve in a 25 mL volumetric flask with Diluent (Stock ~1 mg/mL). A->B C 3. Perform serial dilutions to create calibration standards (e.g., 1-100 µg/mL). B->C D 1. Accurately weigh sample to target a final concentration within calibration range. E 2. Dissolve and dilute with Diluent. D->E F 3. Filter through a 0.45 µm syringe filter prior to injection. E->F

Caption: Workflow for standard and sample preparation.

  • Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the Diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample in the Diluent to achieve a target concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm PTFE or nylon syringe filter before injection.

Method 2: Chiral HPLC for Enantiomeric Purity

4.1. Principle and Rationale This compound is chiral, and its primary use is as a chiral building block. Therefore, determining the enantiomeric purity is essential. This method uses a Chiral Stationary Phase (CSP) that interacts stereoselectively with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are broadly effective for a wide range of chiral compounds, including amino alcohols, and are a logical starting point.[2][6]

4.2. Experimental Protocol

  • Instrumentation: Same as Method 1.

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column Amylose or Cellulose-based CSP (e.g., CHIRALPAK® series) These phases are known to provide excellent enantioselectivity for amino alcohols.
    Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) A typical normal-phase system. Diethylamine is added to improve the peak shape of the basic analyte.
    Elution Mode Isocratic Simplifies method transfer and validation.
    Flow Rate 0.8 mL/min Adjusted for optimal resolution on the chiral column.
    Column Temp. 25 °C Temperature can significantly affect chiral separations; must be tightly controlled.
    Injection Vol. 5 µL Smaller volumes can sometimes improve resolution.

    | Detection | UV at 225 nm | Same as the achiral method. |

4.3. Enantiomeric Excess (% ee) Calculation The enantiomeric excess is calculated from the peak areas of the major (A_major) and minor (A_minor) enantiomer peaks in the chromatogram.

% ee = [ (A_major - A_minor) / (A_major + A_minor) ] x 100

Method 3: GC-MS for Identity Confirmation and Impurity Profiling

5.1. Principle and Rationale Gas chromatography is suitable for volatile compounds. The target analyte has polar amine and alcohol groups that can cause poor peak shape and adsorption in the GC system. Derivatization, such as silylation, converts these polar groups into non-polar silyl ethers and amines, improving volatility and chromatographic performance.[7][8] Mass spectrometry provides mass-to-charge ratio data, confirming the identity of the analyte and helping to elucidate the structure of unknown impurities.

5.2. Experimental Protocol

  • Derivatization Protocol:

    • Place ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic and MS Conditions:

    Parameter Recommended Setting Rationale
    Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm A robust, general-purpose column suitable for a wide range of derivatized compounds.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas compatible with MS.
    Inlet Temp. 280 °C Ensures complete vaporization of the derivatized analyte.
    Injection Mode Split (e.g., 20:1) Prevents column overloading.
    Oven Program 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) A starting temperature program to elute the derivatized analyte.
    MS Ion Source Electron Ionization (EI) at 70 eV Standard ionization technique that produces reproducible fragmentation patterns.

    | MS Scan Range | m/z 40-550 | Covers the expected mass of the derivatized analyte and its fragments. |

Method Validation Parameters

To ensure the trustworthiness of these analytical methods, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key parameters to evaluate are summarized below.

Validation ParameterDescriptionRelevance
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Ensures interference-free quantification.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Defines the concentration range for accurate measurement.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.Measures systematic error.
Precision The closeness of agreement among a series of measurements (repeatability, intermediate precision).Measures random error.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Defines the sensitivity of the method for trace impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Defines the lower limit of the quantitative range.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Ensures reliability during routine use.

Conclusion

The analytical methods detailed in this note provide a comprehensive framework for the quantitative analysis of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol. The primary RP-HPLC method offers a reliable approach for assay and purity determination, while the complementary chiral HPLC method is indispensable for assessing enantiomeric purity. The GC-MS method serves as a powerful tool for identity confirmation and structural elucidation of potential impurities. Proper validation of these methods is essential before their implementation in a regulated quality control environment.

References

  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 702733, (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854145, (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. Retrieved from [Link]

  • Son, M., & Engel, M. H. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(5), 934–941. Retrieved from [Link]

  • Brückner, H., & Gah, C. (1991). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 555(1-2), 81-98. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of ethanol amines. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Retrieved from [Link]

  • Agilent Technologies, Inc. (2023). Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica, 24(3), 409-422. Retrieved from [Link]

  • Biron, J. P., Coussanes, G., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Life, 13(1), 229. Retrieved from [Link]

  • Babic, K., Driessen, G. H. M., & van der Ham, A. G. J. (2005). Chiral separation of amino-alcohols using extractant impregnated resins. Chemical Engineering and Processing: Process Intensification, 44(10), 1135-1144. Retrieved from [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Amino-3-methyl-1,1-diphenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-3-methyl-1,1-diphenylbutan-1-ol, a chiral amino alcohol, is a versatile and valuable building block in modern organic and medicinal chemistry.[1][2] Its significance lies in its utility as a chiral auxiliary and synthetic intermediate for the creation of enantiomerically pure compounds, which is a critical aspect in the development of effective and safe pharmaceuticals.[1][2] This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and a representative experimental workflow for researchers, scientists, and drug development professionals working with this compound. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure a high standard of scientific integrity and laboratory safety.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 2-Amino-3-methyl-1,1-diphenylbutan-1-ol is paramount for its safe handling. This compound is classified as a hazardous substance and requires careful management in a laboratory setting.

1.1. GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Amino-3-methyl-1,1-diphenylbutan-1-ol is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[3][4][5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4][5]

Signal Word: Warning[3][7]

Hazard Statements (H-phrases):

  • H315: Causes skin irritation.[3][4][5][7]

  • H319: Causes serious eye irritation.[3][4][5][7]

  • H335: May cause respiratory irritation.[3][4][5]

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol is provided in the table below.

PropertyValueSource
Molecular Formula C₁₇H₂₁NO[4][8]
Molecular Weight 255.35 g/mol [4]
Appearance White to off-white solid
Melting Point 95-99 °C[3][9]
Boiling Point 424.7 °C at 760 mmHg[3]
Density 1.1 g/cm³[3]
Solubility Soluble in chloroform.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential to minimize exposure and ensure a safe working environment.

2.1. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling 2-Amino-3-methyl-1,1-diphenylbutan-1-ol:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[10][11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[3][10]

  • Respiratory Protection: A NIOSH-approved N95 dust mask or a respirator with a particulate filter is required when handling the solid compound to avoid inhalation of dust particles.

  • Protective Clothing: A laboratory coat must be worn to prevent skin contact.[3]

2.2. Engineering Controls

  • Ventilation: All handling of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][12]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[13]

2.3. Safe Handling Procedures

  • Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.[3][12]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][6]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][12]

  • Electrostatic Discharge: Take precautionary measures against static discharge.[3]

2.4. Storage Conditions

  • Container: Store in a tightly closed container in a dry and cool place.[3][10]

  • Ventilation: The storage area must be well-ventilated.[3][12]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12]

  • Recommended Storage Temperature: 2-8 °C.[8]

Spill and Emergency Procedures

In the event of a spill or exposure, the following procedures should be followed immediately.

3.1. Spill Response

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the material to enter drains.[3]

  • Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, contain the spill and collect the material using a method that does not generate dust (e.g., wet brushing or using a HEPA-filtered vacuum cleaner).[10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[12]

3.2. First-Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][6][13]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][6][12]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][12]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6][10]

Representative Experimental Protocol: Asymmetric Synthesis

The following is a representative protocol for the use of (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol as a chiral ligand in an asymmetric synthesis reaction. This protocol is for illustrative purposes and should be adapted based on the specific requirements of the intended reaction.

Objective: To demonstrate the use of (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol in a hypothetical asymmetric reduction of a prochiral ketone.

Materials:

  • (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol

  • Prochiral ketone (e.g., acetophenone)

  • Reducing agent (e.g., borane dimethyl sulfide complex)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • Quenching solution (e.g., methanol, dilute HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Ligand-Catalyst Complex Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane dimethyl sulfide complex (1.0 equivalent) to the solution with stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the chiral catalyst complex.

  • Asymmetric Reduction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.

    • Slowly add the ketone solution to the pre-formed catalyst complex at 0 °C via a syringe or dropping funnel over a period of 15-20 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Quench and Workup:

    • Once the reaction is complete, slowly add methanol to the reaction mixture at 0 °C to quench the excess reducing agent.

    • Carefully add dilute aqueous HCl to hydrolyze the borate esters.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Product Isolation and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.

  • Chiral Analysis:

    • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

Safe Handling Workflow for 2-Amino-3-methyl-1,1-diphenylbutan-1-ol

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) EngControls Verify Engineering Controls (Fume Hood, Eyewash, Safety Shower) PPE->EngControls Exposure First-Aid Measures PPE->Exposure Weigh Weigh Compound in Fume Hood (Avoid Dust Formation) EngControls->Weigh MSDS Review MSDS MSDS->PPE Transfer Transfer to Reaction Vessel Weigh->Transfer Spill Spill Response Weigh->Spill Dissolve Dissolve in Solvent Transfer->Dissolve Transfer->Spill Decon Decontaminate Work Area Dissolve->Decon Disposal Dispose of Waste Properly Decon->Disposal Store Store Compound Securely Disposal->Store

Caption: Workflow for the safe handling of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol.

Emergency Response Decision Tree

Incident Incident Occurs Assess Assess Situation (Spill or Exposure?) Incident->Assess Spill Spill Assess->Spill Spill Exposure Exposure Assess->Exposure Exposure Spill_Evacuate Evacuate Area Spill->Spill_Evacuate Exposure_Type Determine Exposure Route (Inhalation, Skin, Eye, Ingestion) Exposure->Exposure_Type Spill_Contain Contain Spill Spill_Evacuate->Spill_Contain Spill_Clean Clean Up Spill Spill_Contain->Spill_Clean Spill_Dispose Dispose of Waste Spill_Clean->Spill_Dispose Inhalation Inhalation: Move to Fresh Air, Seek Medical Attention Exposure_Type->Inhalation Inhalation Skin Skin Contact: Remove Contaminated Clothing, Wash with Soap & Water Exposure_Type->Skin Skin Eye Eye Contact: Flush with Water (15 min), Seek Medical Attention Exposure_Type->Eye Eye Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting, Seek Medical Attention Exposure_Type->Ingestion Ingestion

Sources

Application in the Synthesis of Unnatural Amino Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Chemical Alphabet of Life

Unnatural amino acids (UAAs) represent a significant expansion of the chemical toolbox available to researchers in drug discovery, chemical biology, and materials science.[1] These novel building blocks, which are not found in the canonical set of twenty proteinogenic amino acids, offer the ability to introduce unique functionalities, conformational constraints, and metabolic stability into peptides and other bioactive molecules.[2] The incorporation of UAAs can enhance the therapeutic properties of peptides, such as their resistance to enzymatic degradation and improved cell permeability.[1] Over 100 FDA-approved drugs incorporate unnatural amino acids, highlighting their importance in modern medicine. This guide provides an in-depth exploration of the primary synthetic strategies for creating UAA derivatives, complete with detailed protocols, troubleshooting advice, and characterization methods to empower researchers in this dynamic field.

Strategic Approaches to UAA Synthesis: A Comparative Overview

The synthesis of unnatural amino acids can be broadly categorized into two main strategies: chemical synthesis and enzymatic/biocatalytic synthesis. Each approach offers distinct advantages and is suited to different applications and scales.[1]

Chemical Synthesis: Precision and Versatility

Chemical synthesis provides unparalleled flexibility in the design and creation of a vast array of UAA structures.[1] These methods allow for the incorporation of a wide range of functional groups and stereochemistries that are not accessible through biological systems.

Key Chemical Synthesis Methodologies:

  • Asymmetric Strecker Synthesis: A powerful and versatile method for producing α-amino acids from aldehydes or ketones.[3] The use of chiral catalysts or auxiliaries enables the enantioselective addition of cyanide to an imine, leading to the formation of an enantioenriched α-aminonitrile, which is then hydrolyzed to the desired amino acid.[4][5]

  • Diastereoselective Synthesis: This approach is particularly useful for creating UAAs with multiple stereocenters. It often involves the use of chiral auxiliaries to control the stereochemical outcome of bond-forming reactions.[1]

  • Enantioselective Synthesis: A broad category of reactions that utilize chiral catalysts to produce a single enantiomer of the target UAA with high selectivity.[1]

  • Metallaphotoredox Catalysis: A modern approach that enables the formation of complex UAAs under mild conditions by leveraging the combined reactivity of photoredox and transition metal catalysts.[6][7]

Enzymatic and Biocatalytic Synthesis: Green and Highly Selective

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches utilize the inherent stereospecificity of enzymes to produce enantiomerically pure UAAs, often under mild reaction conditions in aqueous environments.[6]

Key Enzymatic/Biocatalytic Methodologies:

  • Kinetic Resolution: This technique employs enzymes, such as acylases or lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.[6] While the maximum theoretical yield for the desired enantiomer is 50%, this method is highly effective for producing optically pure UAAs.

  • Asymmetric Synthesis with Transaminases: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, producing a chiral amino acid. This method can achieve theoretical yields of up to 100% and is highly enantioselective.[]

  • Engineered Enzymes and Whole-Cell Biocatalysis: Advances in protein engineering have enabled the development of enzymes with tailored substrate specificities and enhanced catalytic activities for the synthesis of novel UAAs.[9] Whole-cell systems offer the advantage of in-situ cofactor regeneration, simplifying the overall process.

Comparative Analysis of Synthetic Strategies

ParameterChemical Synthesis (e.g., Asymmetric Strecker)Enzymatic Synthesis (e.g., Kinetic Resolution)
Stereoselectivity High (often >95% ee)Very High (often >99% ee)
Substrate Scope Broad, applicable to a wide range of functional groups.Generally more limited to specific substrate structures.
Reaction Conditions Can require harsh reagents, anhydrous conditions, and extreme temperatures.Mild, aqueous conditions, and ambient temperatures.
Yield Can be high, but may require multiple steps.Maximum theoretical yield of 50% for kinetic resolutions.
Environmental Impact Often involves hazardous reagents and organic solvents."Green" process with biodegradable waste.[10]
Scalability Can be challenging to scale up while maintaining high stereoselectivity.Often readily scalable.

Detailed Application Notes and Protocols

Protocol 1: Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol details a scalable, organocatalyzed asymmetric Strecker reaction for the synthesis of (S)-tert-leucine, a valuable unnatural amino acid used in pharmaceuticals and as a chiral ligand.[4] The causality behind the experimental choices is highlighted to provide a deeper understanding of the process.

The use of a chiral thiourea catalyst is central to this protocol. The catalyst activates the imine substrate through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of cyanide from one face of the imine, leading to a high degree of enantioselectivity.[4] Potassium cyanide is employed as a safer alternative to hydrogen cyanide gas, and its reaction with acetic acid in situ generates the necessary HCN.[4] The reaction is run at a low temperature to enhance the stereoselectivity of the cyanide addition.

A Pivaldehyde + Benzhydrylamine in Toluene B Stir at RT, 2-4h A->B C Dissolve Chiral Thiourea Catalyst in Toluene D Cool to 0°C C->D E Add Imine Solution D->E F Add KCN, Acetic Acid, and Water E->F G Stir at 0°C, 4-8h F->G H Quench with aq. K2CO3 I Extract with Ethyl Acetate H->I J Concentrate and Hydrolyze with 6M HCl I->J K Purify by Ion-Exchange Chromatography J->K

Caption: Workflow for Asymmetric Strecker Synthesis.

  • Imine Formation:

    • To a solution of pivaldehyde (1.0 equiv) in toluene (0.5 M), add benzhydrylamine (1.0 equiv).

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or ¹H NMR until the aldehyde is consumed.

  • Asymmetric Cyanation:

    • In a separate flask, dissolve the chiral amido-thiourea catalyst (0.5 mol%) in toluene.

    • Cool the solution to 0 °C in an ice bath.

    • To this, add the pre-formed imine solution via cannula.

    • Add potassium cyanide (KCN, 2.0 equiv), followed by the slow addition of acetic acid (1.2 equiv) and water (4.0 equiv).

    • Stir the reaction vigorously at 0 °C for 4-8 hours.

  • Reaction Monitoring and Quality Control:

    • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the α-aminonitrile product.

    • A successful reaction should show high conversion (>95%) and high ee (>95%).

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of potassium carbonate (K₂CO₃).

    • Allow the mixture to warm to room temperature.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Hydrolysis and Purification:

    • The crude α-aminonitrile is then hydrolyzed by refluxing in 6M HCl for 12-24 hours.

    • After cooling, the reaction mixture is washed with an organic solvent to remove non-polar impurities.

    • The aqueous layer is concentrated, and the resulting crude amino acid hydrochloride is purified by ion-exchange chromatography.

  • Chiral HPLC Monitoring: The enantiomeric excess of the α-aminonitrile intermediate is determined by chiral HPLC, providing a direct measure of the catalyst's performance. This in-process control ensures the stereochemical purity of the final product.

  • Spectroscopic Characterization: The structure and purity of the final (S)-tert-leucine are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should match the data for the authentic compound.

  • Troubleshooting: Low enantioselectivity can be due to catalyst deactivation or impure reagents. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere. Poor yields may result from incomplete imine formation or inefficient hydrolysis.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic N-Acyl Amino Acid

This protocol describes the enzymatic kinetic resolution of a racemic N-acyl amino acid using immobilized Penicillin G Acylase (PGA). This method is highly selective for the L-enantiomer, leaving the D-enantiomer unreacted.[11]

Penicillin G Acylase catalyzes the enantioselective hydrolysis of the N-acyl group of the L-enantiomer of a racemic N-acylamino acid.[12] The enzyme's active site has a specific stereochemical preference, allowing it to distinguish between the two enantiomers. Immobilizing the enzyme on a solid support, such as Eupergit C, enhances its stability and allows for easy recovery and reuse, making the process more cost-effective and sustainable.[12] The reaction is carried out at a controlled pH, as the hydrolysis of the amide bond releases a carboxylic acid, which would otherwise lower the pH and potentially denature the enzyme.[13]

A Racemic Amino Acid + Acetic Anhydride B N-Acetylation A->B C Suspend Racemic N-Acetyl Amino Acid in Water D Adjust pH to 8.0 with NaOH C->D E Add Immobilized Penicillin G Acylase D->E F Maintain pH at 8.0 and 37°C E->F G Monitor Reaction by NaOH consumption or HPLC F->G H Filter to remove Immobilized Enzyme I Adjust Filtrate pH to 2.0 with HCl H->I J Extract with Ethyl Acetate to remove (R)-N-Acetyl Amino Acid I->J K Adjust Aqueous Layer to Isoelectric Point to precipitate L-Amino Acid J->K L Purify D-enantiomer from Organic Layer J->L

Caption: Workflow for Enzymatic Kinetic Resolution.

  • N-Acetylation of the Racemic Amino Acid:

    • Suspend the racemic amino acid (1.0 equiv) in a 1:1 mixture of acetic acid and water.

    • Cool the suspension to 0-5 °C.

    • Slowly add acetic anhydride (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Remove the solvent under reduced pressure to obtain the racemic N-acetyl amino acid.

  • Enzymatic Resolution:

    • Prepare a 10% (w/v) suspension of the racemic N-acetyl amino acid in water.

    • Adjust the pH to 8.0 with 1M NaOH.

    • Add immobilized Penicillin G Acylase (e.g., 1:5 enzyme to substrate ratio by weight).

    • Maintain the reaction at 37 °C with gentle stirring, and maintain the pH at 8.0 by the automated addition of 1M NaOH using a pH-stat.

    • The reaction is typically complete within 5 hours.

  • Reaction Monitoring and Quality Control:

    • The progress of the reaction can be monitored by the consumption of NaOH.

    • Alternatively, periodic samples can be taken for chiral HPLC analysis to determine the concentrations of the L-amino acid and the remaining D-N-acyl amino acid. A successful resolution will result in the complete conversion of the L-N-acyl amino acid.

  • Product Separation:

    • Filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed and reused.

    • Adjust the pH of the filtrate to 2.0 with 1M HCl.

    • Extract the aqueous solution with ethyl acetate to remove the unreacted (R)-N-acetyl-amino acid.

    • The L-amino acid remains in the aqueous layer.

  • Purification:

    • To isolate the L-amino acid, adjust the pH of the aqueous layer to the isoelectric point of the amino acid. The L-amino acid will precipitate and can be collected by filtration.

    • The (R)-N-acetyl-amino acid can be recovered from the organic layer and hydrolyzed to the (R)-amino acid if desired.

  • pH-Stat Monitoring: The consumption of a stoichiometric amount of base provides a real-time, quantitative measure of the reaction progress, confirming the enzymatic activity.

  • Chiral HPLC Analysis: Chiral HPLC is used to verify the enantiomeric purity of both the product L-amino acid and the remaining D-N-acyl amino acid, ensuring the high selectivity of the resolution.

  • Troubleshooting: Low conversion rates can be due to enzyme inhibition or denaturation. Ensure the pH and temperature are well-controlled. If the enzyme activity decreases upon reuse, a regeneration or replacement of the immobilized enzyme may be necessary. Incomplete separation of the products can be addressed by optimizing the pH adjustments during the work-up.[14]

Characterization and Purification of Unnatural Amino Acid Derivatives

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for the purification of amino acids, which are zwitterionic molecules.[15] The separation is based on the net charge of the amino acid, which is dependent on the pH of the mobile phase.[16]

  • Resin Selection and Equilibration:

    • For the purification of a neutral or acidic amino acid, a cation-exchange resin is typically used.

    • The column is equilibrated with a low ionic strength buffer at a pH where the amino acid has a net positive charge (pH < pI).

  • Sample Loading and Washing:

    • The crude amino acid solution is loaded onto the column.

    • The column is washed with the equilibration buffer to remove unbound impurities.

  • Elution:

    • The bound amino acid is eluted by increasing the ionic strength of the buffer (e.g., with a salt gradient) or by changing the pH to a value where the amino acid has a net negative charge (pH > pI).[16]

  • Troubleshooting:

    • Poor Binding: If the amino acid does not bind to the resin, ensure the pH of the sample and equilibration buffer is appropriate. The ionic strength of the sample should also be low.[9]

    • Low Recovery: If the amino acid binds too strongly, a steeper salt gradient or a more significant pH change may be required for elution.[14]

Characterization by NMR and Mass Spectrometry

The identity and purity of the synthesized UAA derivatives must be confirmed by spectroscopic methods.

  • ¹H NMR: Provides information about the number and connectivity of protons in the molecule. For a UAA like (S)-tert-leucine, characteristic signals for the tert-butyl group and the α-proton would be expected.

  • ¹³C NMR: Shows the signals for all the carbon atoms in the molecule, confirming the carbon skeleton. For L-tert-Leucine, the expected ¹³C NMR chemical shifts are approximately: C=O (~178 ppm), Cα (~56 ppm), quaternary C (~42 ppm), and CH₃ (~25 ppm).[17]

  • Mass spectrometry is used to determine the molecular weight of the UAA and to gain structural information through fragmentation patterns.

  • For amino acids, common fragmentation patterns include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, and the loss of ammonia (NH₃) from the amino group.[18] The specific fragmentation pattern can help to confirm the structure of the UAA.[19]

Conclusion

The synthesis of unnatural amino acid derivatives is a cornerstone of modern medicinal chemistry and chemical biology. The choice between chemical and enzymatic strategies depends on the desired structure, scale, and available resources. The detailed protocols and characterization methods provided in this guide are intended to equip researchers with the knowledge and tools to confidently synthesize and validate novel UAAs, thereby accelerating innovation in their respective fields. The continued development of new synthetic methodologies will undoubtedly lead to an even greater diversity of these valuable building blocks, further expanding the possibilities for scientific discovery.

References

  • Strategies for Incorporating Unnatural Amino Acids into Proteins - BOC Sciences. (2025, November 28).
  • Ion Exchange Chromatography Troubleshooting - Sigma-Aldrich.
  • Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc. (2025, October 20).
  • Ion-Exchange Chromatography - Common Problems & Practical Solutions - Alfa Chemistry.
  • Quality control and infiltration of translation by amino acids outside of the genetic code - PubMed.
  • Troubleshooting protein loss during ion exchange (IEX) chromatography - Cytiva. (2024, September 3).
  • Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. (2025, November 11).
  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - RSC Publishing.
  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC.
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC.
  • Resolution of /-amino acids by enantioselective penicillin G acylase from Achromobacter sp. - Loschmidt Laboratories.
  • Kinetic Resolution of β-Amino Esters by Acylation Using Immobilized Penicillin Amidohydrolase - R Discovery. (2002, April 25).
  • Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services. (2024, June 24).
  • Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli - ResearchGate.
  • UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH | Journal of Drug Delivery and Therapeutics. (2019, August 15). Retrieved from Journal of Drug Delivery and Therapeutics website.
  • L-tert-Leucine(20859-02-3) 13C NMR spectrum - ChemicalBook.
  • Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed. (2013, January 15).
  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.
  • Chemical Synthesis of Unnatural Amino Acids - QYAOBIO. (2024, September 3).
  • Asymmetric Strecker Reactions | Chemical Reviews - ACS Publications. (2011, August 18).
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (2021, July 27).
  • University of Groningen Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from.
  • The Catalytic Asymmetric Strecker Reaction - Organic Reactions.
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with - SciSpace.
  • MS/MS fragmentation - Fiehn Lab.
  • Quality Control of Amino Acids & Peptides: A Guide - Bachem.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - PMC. (2021, July 26).
  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • BMRB entry bmse000042 - L-Leucine (C6H13NO2).
  • Tert-leucine, N-methoxycarbonyl-, heptyl ester - Optional[13C NMR] - Chemical Shifts.
  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... - ResearchGate.
  • Asymmetric Strecker reaction at the solid/solid interface - RSC Publishing. (2022, November 17).
  • Technical Support Center: Reaction Monitoring for Asymmetric Synthesis - Benchchem.
  • Mascot help: Peptide fragmentation - Matrix Science.
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed. (2001, April 19).
  • L-Leucine (1-¹³C, 99%; ¹⁵N, 98%) - Cambridge Isotope Laboratories, CNLM-615-1.
  • Tert-leucine, N-propoxycarbonyl-, butyl ester - Optional[13C NMR] - Chemical Shifts.

Sources

Troubleshooting & Optimization

work-up procedure for reactions containing 2-Amino-3-methyl-1,1-diphenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

(2-Amino-3-methyl-1,1-diphenylbutan-1-ol)

Welcome to the Technical Support Center for the work-up and recovery of (S)- or (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (commonly known as diphenylvalinol). As a highly valuable chiral auxiliary and ligand—most notably utilized in Corey-Bakshi-Shibata (CBS) asymmetric reductions and oxazaborolidine catalysis—maximizing the recovery of this reagent without compromising the enantiomeric purity of your synthesized product is a critical workflow in drug development and synthetic organic chemistry[1].

This guide provides field-proven troubleshooting, validated methodologies, and mechanistic insights to ensure self-validating, high-yield recoveries.

Diagnostic Workflow: Phase Separation & Recovery

The following diagram maps the logical progression of a standard biphasic work-up designed to decouple the chiral product from the diphenylvalinol auxiliary and boron byproducts.

WorkUp A Reaction Mixture (Diphenylvalinol + Product + Borane) B Quench: MeOH then 1M HCl (Hydrolyze B-N/B-O Bonds) A->B 0 °C to RT C Liquid-Liquid Extraction (Et2O or EtOAc / H2O) B->C D Aqueous Phase (Diphenylvalinol·HCl) C->D Hydrophilic E Organic Phase (Chiral Alcohol Product) C->E Lipophilic F Basify with 3M NaOH (pH > 10) D->F I Wash, Dry (MgSO4), Concentrate E->I G Extract with CH2Cl2 & Recrystallize F->G H Recovered Diphenylvalinol (>95% Yield) G->H Auxiliary Cycle J Purified Chiral Product I->J Product Cycle

Workflow for the biphasic work-up and recovery of diphenylvalinol from CBS reductions.

Core Methodologies: Validated Work-Up Protocols

Protocol A: Standard Acidic Work-Up & Auxiliary Recovery

This protocol leverages the basicity of the auxiliary's primary amine to achieve a clean phase separation.

  • Causality Focus: The addition of 1M HCl is not merely to neutralize the reaction; it specifically protonates the sterically hindered amine of the oxazaborolidine ring, driving the hydrolytic cleavage of the robust B-N and B-O bonds. This converts the highly lipophilic auxiliary into a polar hydrochloride salt, forcing it into the aqueous phase and away from the chiral product (2)[2].

Step-by-Step Execution:

  • Borane Quench: Cool the reaction mixture to 0 °C. Slowly add methanol dropwise until hydrogen gas evolution ceases. Validation: The cessation of bubbling visually confirms the complete solvolysis of residual borane to trimethyl borate, preventing aggressive exotherms in the next step.

  • Complex Hydrolysis: Add 1M HCl (approx. 2-3 equivalents relative to the auxiliary) at 0 °C, then warm to room temperature and stir for 45 minutes[2].

  • Phase Separation: Dilute the mixture with diethyl ether (Et₂O) or ethyl acetate (EtOAc). Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to isolate your chiral product.

  • Auxiliary Recovery: Cool the retained acidic aqueous layer to 0 °C. Slowly add 3M NaOH until the pH reaches >10. Extract the resulting milky suspension with dichloromethane (CH₂Cl₂) three times.

    • Self-Validating Check: The aqueous layer must transition from turbid to completely clear, indicating the total extraction of the free base. Dry and concentrate the organic extracts to recover the diphenylvalinol[3].

Protocol B: Non-Aqueous Quench for Acid-Sensitive Substrates

If your synthesized chiral alcohol contains acid-labile groups (e.g., silyl ethers, acetals), an acidic work-up will degrade the product.

  • Causality Focus: Diphenylvalinol is highly polar due to its free amine and hydroxyl groups. By avoiding protonation, the auxiliary remains a highly polar free base that can be chromatographically separated from less polar products without the need for aqueous partitioning (3)[3].

Step-by-Step Execution:

  • Quench & Concentrate: Quench with methanol at 0 °C. Remove all volatiles via rotary evaporation (20 mmHg, 30 °C bath) to yield a crude residue.

  • Chromatographic Separation: Load the crude mixture directly onto a silica gel column. Elute the chiral product using a low-polarity solvent system (e.g., Hexanes/EtOAc 9:1).

  • Auxiliary Elution: Once the product has eluted, recover the diphenylvalinol by flushing the column with a highly polar system: 10% MeOH in CH₂Cl₂ containing 1% triethylamine.

Quantitative Data: Phase Distribution Profiles

Understanding the state of diphenylvalinol at various pH levels is critical for preventing yield loss and emulsions.

Parameter1M HCl Quench (pH 1-2)Neutral Wash (pH 7)3M NaOH Basification (pH >12)
Auxiliary Chemical State Protonated (Ammonium chloride salt)Free base (Strong H-bonding network)Free base (Deprotonated)
Aq/Org Partition Coefficient > 99 : 1~ 5 : 95< 1 : 99
Emulsion Risk Profile Low to ModerateVery High (Surfactant behavior)Low
Typical Recovery Yield N/A (Intermediate phase)N/A92% - 98%

Troubleshooting & FAQs

Q1: Why am I getting persistent emulsions during the first phase separation? A1: Emulsions are driven by the amphiphilic nature of the diphenylvalinol hydrochloride salt combined with the presence of boron polymers[1]. The bulky, lipophilic diphenyl groups mixed with the hydrophilic protonated amine create a surfactant-like behavior. Solution: Filter the biphasic mixture through a pad of Celite to remove insoluble boron species, or add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer. This forces the organic components out of the aqueous suspension and breaks the emulsion.

Q2: How can I ensure complete dissociation of the boron-diphenylvalinol complex? A2: The oxazaborolidine complex is sterically robust. While quenching with methanol safely decomposes excess borane, the addition of 1M HCl is required to hydrolyze the B-N and B-O bonds[2]. Causality: You must stir the acidic mixture for at least 30-60 minutes at room temperature. The steric bulk of the 1,1-diphenyl groups shields the boron atom from rapid nucleophilic attack by water; rushing this step leaves the auxiliary bound to boron, causing it to partition into the organic layer and contaminate your product.

Q3: My recovered diphenylvalinol has a lower enantiomeric excess (ee) than the starting material. What happened? A3: Diphenylvalinol is generally stable, but prolonged exposure to strong acids at elevated temperatures can cause dehydration of the tertiary alcohol, leading to an achiral alkene byproduct or partial racemization. Solution: Keep the acidic hydrolysis step at or below room temperature and do not exceed 1M to 2M HCl concentrations. To restore the enantiomeric purity of your recovered batch, perform a recrystallization from ethanol-water (10:1) (4)[4].

Q4: Can the presence of the auxiliary interfere with downstream reactions if not fully removed? A4: Yes. Trace diphenylvalinol acts as a potent nucleophile and a chelating agent. If carried over, it can poison transition-metal catalysts in subsequent steps (e.g., cross-coupling reactions) or react with electrophiles[5]. Always validate the purity of your organic layer via TLC (diphenylvalinol is highly UV-active and stains strongly with ninhydrin) before proceeding.

References

  • Chiral Reagents for Asymmetric Synthesis Source: Organic Syntheses URL:[Link]

  • EP0305180A2 - Enantioselective reduction of ketones Source: Google Patents URL
  • Electrocatalytic Asymmetric Nozaki–Hiyama–Kishi Decarboxylative Coupling: Scope, Applications, and Mechanism Source: PMC (National Institutes of Health) URL:[Link]

  • Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Troubleshooting & FAQs for 2-Amino-3-methyl-1,1-diphenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2-Amino-3-methyl-1,1-diphenylbutan-1-ol (commonly known as diphenylvalinol). As a highly versatile chiral auxiliary and catalyst precursor—most notably in the Corey-Bakshi-Shibata (CBS) reduction and spiroborate-catalyzed oxime reductions—this compound is foundational to asymmetric synthesis.

However, its unique structural features (a primary amine, a bulky isopropyl group, and a 1,1-diphenyl-substituted tertiary alcohol) make it susceptible to specific degradation pathways under improper handling conditions. This guide is designed by our Senior Application Scientists to help you troubleshoot stability issues, understand the underlying chemical causality, and implement self-validating protocols in your workflows.

I. Moisture-Induced Degradation in Catalytic Applications

Q: Why does my diphenylvalinol-derived oxazaborolidine catalyst rapidly lose enantioselectivity when exposed to ambient air?

The Causality: When diphenylvalinol is condensed with a borane source to form an oxazaborolidine catalyst, the resulting free oxazaborolidine is exceptionally hygroscopic. Exposure to even trace amounts of atmospheric moisture leads to the immediate formation of a water adduct at the Lewis acidic boron center. This adduct quickly disproportionates, hydrolyzing the delicate B–O and B–N bonds to yield free diphenylvalinol and boric/boronic acid . Once the chiral catalyst is destroyed, the uncoordinated borane in the reaction mixture performs a rapid, non-selective background reduction, plummeting your enantiomeric excess (ee).

G A Free Oxazaborolidine (Active Catalyst) B Water Adduct (Unstable) A->B + H2O (Moisture) C Diphenylvalinol + Boric Acid B->C Hydrolysis D Loss of Enantioselectivity C->D Racemic Reduction

Fig 1. Moisture-induced hydrolysis pathway of the oxazaborolidine catalyst.

Self-Validating Protocol: In Situ Preparation of a Moisture-Stable Borane Complex To bypass moisture sensitivity, you must coordinate the nitrogen atom to a second equivalent of borane, which sterically shields the complex and prevents hydrolysis.

  • Environmental Control: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Dissolution: Dissolve 1.0 equivalent of (S)-diphenylvalinol in anhydrous THF to achieve a 0.5 M concentration.

  • Borane Addition: Cool the solution to 0 °C. Dropwise add 2.0 equivalents of Borane-Dimethylsulfide (BH₃·SMe₂).

    • Scientific Insight: The first equivalent condenses to form the oxazaborolidine ring (releasing H₂); the second equivalent coordinates to the amine nitrogen, stabilizing the complex.

  • Thermal Maturation: Warm the mixture to 25 °C and stir for 1 hour to ensure complete complexation.

  • Validation Step: Extract a 0.1 mL aliquot under argon, quench in anhydrous deuterated methanol, and analyze via ¹¹B NMR. A single peak at approximately +17 ppm confirms the successful formation of the stable oxazaborolidine-borane complex. A peak at -27 ppm indicates uncoordinated, highly moisture-sensitive oxazaborolidine. Proceed with ketone addition only if the +17 ppm peak is dominant.

II. Structural Instability in Acidic Media

Q: During the acidic workup of my reaction, I observed a new byproduct by TLC and a loss of the hydroxyl group via NMR. What is happening?

The Causality: Diphenylvalinol contains a tertiary alcohol flanked by two phenyl rings. This specific motif is highly susceptible to acid-catalyzed dehydration. When the pH drops below 2, the hydroxyl group is protonated and leaves as water. The resulting diphenylmethyl carbocation is exceptionally stable due to extensive resonance delocalization across both aromatic rings. This thermodynamic driving force causes the molecule to rapidly eliminate an adjacent proton, forming a 1,1-diphenylalkene derivative .

Dehydration A Diphenylvalinol (Tertiary Alcohol) B Protonated Alcohol A->B H+ (pH < 2) C Diphenylmethyl Carbocation B->C - H2O (Fast) D Alkene Derivative C->D - H+ (Elimination)

Fig 2. Acid-catalyzed dehydration mechanism of diphenylvalinol.

Troubleshooting Solution: Never use strong mineral acids (like 1M HCl) for the workup of diphenylvalinol or its derivatives. Instead, quench reactions with saturated aqueous NH₄Cl (pH ~5.5) or a mild phosphate buffer. If basic amines must be extracted, use a biphasic system of EtOAc and 10% citric acid, keeping the contact time under 10 minutes at 0 °C.

III. Thermal and Storage Limitations

Q: How should I store bulk diphenylvalinol, and what are its thermal limits during purification?

The Causality: Thermogravimetric analysis (TGA) indicates that the pure solid compound is thermally stable up to approximately 250 °C before pyrolytic cleavage of the organic functionalities occurs . However, the primary amine is prone to slow oxidation when exposed to ambient air and light over several months, which can poison transition-metal catalysts (like Pd or Cu complexes) if used as a ligand. Furthermore, attempting vacuum distillation of its oxime derivatives above 150 °C often leads to thermal isomerization or decomposition .

Quantitative Stability Summary

ConditionTemperature RangeStability StatusPrimary Degradation MechanismPreventive Measure
Solid Storage 2–8 °CHighly StableSlow amine oxidation (months)Store under argon; protect from UV light.
Aqueous Acid 25–100 °CUnstableDehydration of tertiary alcoholMaintain pH > 4 during aqueous workup.
Catalytic Form 0–25 °CHighly UnstableB–O / B–N bond hydrolysisUtilize rigorous anhydrous Schlenk techniques.
Thermal (TGA) > 250 °CUnstablePyrolytic cleavage / CarbonizationAvoid distillation or high-temp reflux > 150 °C.
References
  • Title: Preparation of oxazaborolidine borane complex (US Patent 5264574A)
  • Title: Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol Source: The Journal of Organic Chemistry (PMC2542595) URL: [Link]

  • Title: A Palladium Tetraiodide Supported Catalyst for the Oxidative Carbonylation of β-Amino Alcohols to 2-Oxazolidinones Source: European Journal of Organic Chemistry URL: [Link]

challenges in the scale-up of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol mediated reactions

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on navigating the complexities of scaling 2-Amino-3-methyl-1,1-diphenylbutan-1-ol mediated reactions.

Introduction: The Power and Pitfalls of Asymmetric Reduction

2-Amino-3-methyl-1,1-diphenylbutan-1-ol and its enantiomer are highly valued chiral amino alcohols in the field of asymmetric synthesis.[1] They serve as precursors to the renowned Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, which are instrumental in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[2][3] These products are often critical intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1]

While the Corey-Itsuno reduction is a powerful and reliable transformation at the bench scale, its transition to pilot plant or industrial-scale production introduces a host of challenges.[4] Issues that are manageable in a 1-liter flask, such as heat dissipation, moisture control, and reagent handling, become critical safety and quality concerns at the 100-liter scale and beyond. This guide provides a technical support framework for identifying, understanding, and overcoming the common hurdles encountered during the scale-up of these pivotal reactions.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues in a question-and-answer format to help you troubleshoot your large-scale reactions.

Issue 1: Decreased Enantiomeric Excess (ee) at Scale

Question: We achieved >99% ee at the 1g scale, but upon scaling to 1kg, the enantiomeric excess has dropped to 85%. What are the likely causes?

Answer: A drop in enantioselectivity is one of the most common and frustrating challenges during the scale-up of CBS reductions. The root cause often lies in the competition between the desired catalyzed reaction and a non-selective background reduction.

Potential Causes and Solutions:

  • Moisture Contamination: Water is the nemesis of this reaction. It hydrolyzes both the borane reagent and the oxazaborolidine catalyst, leading to a non-selective reduction pathway.[5] At larger scales, ensuring completely anhydrous conditions is more difficult.

    • Solution: All solvents, reagents, and the reactor itself must be rigorously dried. Use high-purity, low-water content solvents and reagents. Consider implementing an in-line drying system or performing a final solvent distillation before use. Purge the reactor thoroughly with an inert gas (Nitrogen or Argon) for an extended period.

  • Inefficient Temperature Control: The enantioselectivity of the CBS reduction is highly temperature-dependent.[3] Large reactors have a lower surface-area-to-volume ratio, making heat removal less efficient. If the internal temperature rises, especially during the exothermic addition of the borane reagent or ketone, the rate of the non-catalyzed reduction increases, eroding the ee.

    • Solution: Implement robust temperature control. Use a reactor with a high-performance cooling jacket and an overhead stirrer that ensures efficient mixing. The addition of reagents, particularly the borane solution and the ketone, must be done slowly and controllably to manage the exotherm. A pre-chilled solution of the ketone is often recommended.

  • Slow Reagent Addition: While controlling the exotherm is crucial, excessively slow addition of the ketone can sometimes be detrimental. If the concentration of the borane reagent is too high relative to the catalyst-ketone complex, it can promote the non-catalyzed pathway.

    • Solution: Optimize the addition rate. This is a balancing act between managing the exotherm and maintaining an optimal concentration of the reactive species. Modeling or a Design of Experiments (DoE) approach can be invaluable here.

Issue 2: Low or Stalled Conversion

Question: Our large-scale reaction has stalled at 50% conversion, even after several hours. What could be wrong?

Answer: Low conversion points to issues with catalyst activity or reagent stoichiometry.

Potential Causes and Solutions:

  • Catalyst Deactivation or Insufficient Loading: Impurities in the starting materials or solvent can act as catalyst poisons.[6] On a larger scale, the total amount of an impurity can be significant enough to deactivate a substantial portion of the catalyst.

    • Solution: Verify the purity of all reagents. Ensure the 2-Amino-3-methyl-1,1-diphenylbutan-1-ol is of high quality (>98%).[7] It may be necessary to increase the catalyst loading from 1-5 mol% to 5-10 mol% for particularly challenging or sterically hindered substrates at scale.[6]

  • Borane Reagent Degradation: Borane solutions (e.g., BH3•THF) can degrade over time, especially if not stored properly under an inert atmosphere.

    • Solution: Use fresh, high-quality borane reagents. It is advisable to titrate the borane solution to confirm its molarity before use in a large-scale run.

  • Poor Mixing: In a large reactor, inadequate agitation can lead to localized "hot spots" or areas of low reagent concentration, effectively slowing down the overall reaction rate.

    • Solution: Ensure the stirrer design (e.g., pitched-blade turbine) and speed are sufficient to maintain a homogeneous mixture. For viscous reaction mixtures, a more powerful stirring assembly may be required.

Issue 3: Difficult Work-up and Product Isolation

Question: The work-up of our 100L reaction is problematic. We're having trouble with emulsions during the aqueous quench and difficulty removing boron-containing byproducts.

Answer: Work-up procedures that are simple in the lab can become major bottlenecks at scale. The quenching of excess borane and the subsequent purification require careful planning.

Potential Causes and Solutions:

  • Uncontrolled Quench: The reaction of excess borane with a protic solvent like methanol is highly exothermic and generates hydrogen gas. An uncontrolled quench at scale is a serious safety hazard.

    • Solution: The quench must be performed slowly and with adequate cooling. Add the quenching agent (e.g., methanol) subsurface at a controlled rate to a cooled (0-10 °C) reaction mixture. Ensure the reactor is well-vented to handle the hydrogen off-gassing.

  • Boron Byproduct Precipitation: Boric acid and its derivatives, formed during the work-up, can be gelatinous and difficult to filter or separate.

    • Solution: After the initial quench, consider adding an aqueous solution of a weak base (e.g., sodium bicarbonate) or performing an acid/base extraction to solubilize the boron species. An alternative is to form a volatile borate ester by adding methanol and distilling, although this adds steps to the process.

  • Auxiliary Recovery: The chiral amino alcohol is often the most expensive component, making its efficient recovery essential for process economics.

    • Solution: Design an extraction strategy based on the pKa of the amino alcohol. After quenching, an acidic wash will extract the protonated amine into the aqueous layer, separating it from the desired neutral alcohol product in the organic layer. The aqueous layer can then be basified and the free amino alcohol re-extracted for recycling.

Frequently Asked Questions (FAQs)

Q1: Is it better to prepare the oxazaborolidine catalyst in situ or use a pre-formed, isolated catalyst for large-scale reactions?

A1: For large-scale manufacturing, preparing the catalyst in situ is almost always preferred.[8] It avoids the need to synthesize, isolate, purify, and store the often-sensitive oxazaborolidine catalyst, which adds time, cost, and potential points of failure (e.g., decomposition upon storage). The in situ method, where the 2-Amino-3-methyl-1,1-diphenylbutan-1-ol is reacted with a borane source in the reactor just before the ketone addition, is more operationally efficient.[9]

Q2: What are the key safety considerations when handling borane reagents at scale?

A2: Borane-tetrahydrofuran (BH3•THF) and borane-dimethyl sulfide (BH3•SMe2) are the most common borane sources. Both are flammable and react violently with water. BH3•SMe2 has the added disadvantage of releasing toxic and foul-smelling dimethyl sulfide. All transfers must be conducted under an inert atmosphere using closed systems. Personnel must be equipped with appropriate personal protective equipment (PPE), and the reactor area must be well-ventilated and equipped with emergency quench stations.

Q3: How can I effectively monitor the reaction progress in a large, closed reactor?

A3: In-process controls (IPCs) are critical. Relying on a single TLC after a set time is insufficient. The best practice is to use a PAT (Process Analytical Technology) tool, such as an in situ IR probe, which can monitor the disappearance of the ketone carbonyl stretch in real-time. Alternatively, a carefully designed sampling system that allows for the safe extraction of a small aliquot for offline analysis (GC or HPLC) without introducing moisture or air into the reactor is essential.

Data Presentation

Table 1: Typical Impact of Scale-Up Parameters on Reaction Outcome
ParameterBench-Scale (1L)Pilot-Scale (100L)Impact of Poor Control at ScaleTroubleshooting Focus
Temperature Easy to control (ice bath)Requires jacketed reactorDecreased ee, increased byproductsControlled reagent addition, efficient cooling
Moisture Manageable with dry glasswareMajor challengeDecreased ee and yieldRigorous drying of solvent, reagents, reactor
Mixing Magnetic or overhead stirrerMechanical overhead stirrerLow conversion, poor heat transferCorrect stirrer design and speed
Quench Addition via dropping funnelControlled subsurface additionThermal runaway, H2 evolutionSlow addition rate, adequate cooling & venting
Table 2: Comparison of Borane Sources for Scale-Up
Borane SourceAdvantagesDisadvantagesScale-Up Recommendation
BH3•THF Commonly used, well-documentedCan be unstable, THF can be difficult to removeUse fresh, titrated solutions. Be aware of peroxide formation in aged THF.
BH3•SMe2 More stable than BH3•THFToxic, foul-smelling DMS byproductRequires excellent ventilation and scrubbing systems. Often preferred for stability.
Catecholborane Milder, can offer different selectivityMore expensive, slower reaction ratesTypically reserved for specific substrates where standard boranes fail.

Experimental Protocols

Protocol 1: In Situ Catalyst Formation and Asymmetric Reduction (100L Scale)

WARNING: This procedure involves hazardous materials and should only be performed by trained professionals in a facility designed for large-scale chemical synthesis.

  • Reactor Preparation: Ensure the 100L glass-lined reactor is clean, dry, and has been purged with dry nitrogen for at least 4 hours.

  • Reagent Charging: Charge the reactor with anhydrous Toluene (40L). Begin cooling the jacket to -10°C.

  • Catalyst Precursor: Add (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol (e.g., 0.5 mol, 128 g) to the reactor under a strong nitrogen purge.

  • Catalyst Formation: Slowly add a 1.0 M solution of BH3•SMe2 in THF (e.g., 0.6 mol, 600 mL) subsurface over 30 minutes, ensuring the internal temperature does not exceed 0°C. Stir for an additional 30 minutes at 0°C.

  • Borane Addition: Add the remaining BH3•SMe2 solution (e.g., 12 mol, 12 L) at a rate that maintains an internal temperature below 0°C. This may take 1-2 hours.

  • Ketone Addition: Add a pre-chilled (-10°C) solution of the prochiral ketone (e.g., 10 mol) in anhydrous Toluene (10L) via a dosing pump over 3-4 hours, maintaining the internal temperature at or below 0°C.

  • Reaction Monitoring: Monitor the reaction via an in situ IR probe or by taking carefully quenched samples for HPLC/GC analysis. The reaction is typically complete within 2-6 hours after the ketone addition is finished.

  • Reaction Quench: Once complete, begin a slow, subsurface addition of Methanol (5L). CAUTION: Exothermic reaction and hydrogen gas evolution. Ensure the jacket is set to provide maximum cooling and that the reactor venting system is fully operational. Maintain the internal temperature below 10°C during the quench.

  • Work-up: Proceed with aqueous washes and extractions as developed at the lab scale to isolate the product and recover the chiral auxiliary.

Visualizations

Catalytic Cycle of the CBS Reduction

CBS_Cycle cluster_main Catalytic Cycle Catalyst Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Coordination Borane BH3 Source (e.g., BH3•SMe2) Borane->Complex TransitionState Ternary Complex (Transition State) Complex->TransitionState Ketone Prochiral Ketone (R-CO-R') Ketone->TransitionState Coordination to Boron (Lewis Acid) Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Hydride Transfer (Stereoselective) Product_Complex->Catalyst Release Product Chiral Alcohol (R-CH(OH)-R') Product_Complex->Product

Caption: The catalytic cycle of the CBS reduction.

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_EE Start Low ee Observed at Scale Check_Moisture Verify Anhydrous Conditions? Start->Check_Moisture Check_Temp Temperature Profile Within Limits? Check_Moisture->Check_Temp Yes Fix_Moisture Dry Solvents/Reagents. Purge Reactor. Check_Moisture->Fix_Moisture No Check_Reagents Reagent Purity & Stoichiometry OK? Check_Temp->Check_Reagents Yes Fix_Temp Slow Addition Rate. Improve Cooling. Check_Temp->Fix_Temp No Fix_Reagents Use Fresh Reagents. Titrate Borane. Check_Reagents->Fix_Reagents No Resolved Problem Resolved Check_Reagents->Resolved Yes Fix_Moisture->Check_Temp Fix_Temp->Check_Reagents Fix_Reagents->Resolved

Caption: A decision tree for troubleshooting low ee.

Scale-Up Process Flow Diagram

ScaleUp_Flow Prep Reactor & Reagent Preparation (Anhydrous) Cat_Form In Situ Catalyst Formation Prep->Cat_Form Reduction Asymmetric Reduction (Controlled Addition) Cat_Form->Reduction Quench Controlled Quench (Methanol) Reduction->Quench Workup Aqueous Workup & Phase Separation Quench->Workup Purification Product Purification (e.g., Crystallization) Workup->Purification Recovery Auxiliary Recovery (Acid/Base Extraction) Workup->Recovery

Caption: High-level process flow for scaled-up CBS reduction.

References

  • Benchchem. Troubleshooting guide for the synthesis of chiral alcohols. 5

  • Benchchem. Application Notes and Protocols: Preparation and Use of an Oxazaborolidine Catalyst from (S)- α,α-Diphenyl-2-pyrrolidinemethanol. 10

  • SigutLabs. Reagent of the month – CBS oxazaborolidine. (2023). 2

  • Benchchem. optimization of reaction conditions for asymmetric reduction to 1-Phenyl-1-decanol. 6

  • MilliporeSigma. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol 95. 11

  • Wikipedia. Corey–Itsuno reduction. 3

  • Chem-Impex. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. 1

  • Organic Chemistry Portal. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. (2003). 8

  • Academia.edu. A New Method for the Preparation of Oxazaborolidine Catalyst In Situ Using 1,2-Aminoalcohol, Sodium Borohydride, and Diiodomethane for the Asymmetric Reduction of Prochiral Ketones and N-Substituted Imines. 9

  • ResearchGate. The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. 12

  • Santa Cruz Biotechnology. (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. 13

  • CHIRAL OXAZABOROLIDINE CATALYZED ASYMMETRIC CYCLOADDITION REACTION. 14

  • MilliporeSigma. (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol. 15

  • MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). 16

  • PubChem. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 702733. 17

  • ACS Publications. Leveraging Limited Experimental Data with Machine Learning: Differentiating a Methyl from an Ethyl Group in the Corey–Bakshi–Shibata Reduction | Journal of the American Chemical Society. (2024). 18

  • PMC. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. 19

  • YouTube. Corey-Bakshi-Shibata (CBS) Reduction. (2020). 20

  • PubChem. (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 854145. 21

  • Benchchem. (R)-(-)-2-Amino-3-methyl-1-butanol properties. 22

  • YouTube. Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. (2024). 4

  • TCI Chemicals. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | 86695-06-9. 7

  • MilliporeSigma. (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride. 23

Sources

effect of temperature and catalyst on 2-Amino-3-methyl-1,1-diphenylbutan-1-ol reaction kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-methyl-1,1-diphenylbutan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of temperature and catalysts on the reaction kinetics involving this versatile chiral amino alcohol. As a key building block in pharmaceutical development and a catalyst in asymmetric synthesis, understanding its reactivity is paramount for optimizing synthetic outcomes.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, with a focus on the causality behind the experimental choices.

Problem 1: Low Reaction Yield or Incomplete Conversion

Q: My reaction involving 2-Amino-3-methyl-1,1-diphenylbutan-1-ol is showing low yield or is not going to completion. How can I address this?

A: Low conversion is a common issue that can often be traced back to suboptimal reaction kinetics. Several factors related to temperature and catalyst activity could be at play.

Possible Causes & Solutions:

  • Insufficient Temperature: The reaction temperature may be too low, resulting in slow kinetics.[2]

    • Troubleshooting Step: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new setpoint using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[2][3]

    • Scientific Rationale: Increasing the temperature provides the molecules with more kinetic energy, increasing the frequency and energy of collisions, and thus the reaction rate. However, be mindful of potential side reactions at higher temperatures.[2][4]

  • Catalyst Inactivity or Insufficient Loading: The catalyst may be deactivated or present in an insufficient amount to drive the reaction efficiently.

    • Troubleshooting Step:

      • Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation.

      • If catalyst deactivation is suspected, consider adding a fresh batch of the catalyst.

      • If the catalyst amount is , perform a series of small-scale experiments with varying catalyst loadings to find the optimal concentration.

    • Scientific Rationale: The catalyst provides an alternative reaction pathway with a lower activation energy. Insufficient catalyst loading will result in a slower reaction rate.

  • Poor Catalyst Selection: The chosen catalyst may not be optimal for the specific transformation.

    • Troubleshooting Step: Consult the literature for catalysts used in similar reactions with structurally related amino alcohols.[5] Consider screening a small library of catalysts to identify a more efficient one.

    • Scientific Rationale: Catalyst performance is highly specific to the reactants and the desired transformation. The electronic and steric properties of the catalyst play a crucial role in its activity and selectivity.

Troubleshooting Workflow for Low Yield

start Low Reaction Yield check_temp Is the reaction temperature optimized? start->check_temp increase_temp Incrementally increase temperature (5-10°C) and monitor. check_temp->increase_temp No check_catalyst Is the catalyst active and at the correct loading? check_temp->check_catalyst Yes increase_temp->check_catalyst catalyst_steps Verify catalyst quality. Optimize catalyst loading. check_catalyst->catalyst_steps No select_catalyst Is the catalyst choice appropriate? check_catalyst->select_catalyst Yes catalyst_steps->select_catalyst screen_catalysts Screen alternative catalysts. select_catalyst->screen_catalysts No end Improved Yield select_catalyst->end Yes screen_catalysts->end

Caption: A logical workflow for troubleshooting low reaction yields.

Problem 2: Significant Byproduct Formation

Q: My reaction is producing a significant amount of byproducts. How can I improve the selectivity towards the desired product?

A: The formation of byproducts is often a result of the reaction temperature being too high, leading to undesired side reactions, or the catalyst being non-selective.

Possible Causes & Solutions:

  • Excessive Reaction Temperature: High temperatures can provide sufficient energy to overcome the activation barriers of competing side reactions.[2]

    • Troubleshooting Step: Lower the reaction temperature. For exothermic reactions, ensure efficient heat dissipation through vigorous stirring and, if necessary, an ice bath. Consider the slow, dropwise addition of reagents to control the reaction exotherm.

    • Scientific Rationale: By lowering the temperature, you can often favor the kinetic product (the one with the lower activation energy) over the thermodynamic product, which may be an undesired byproduct.

  • Incorrect Catalyst: The catalyst may be promoting side reactions.

    • Troubleshooting Step: The choice of catalyst is critical for directing selectivity.[3] Research catalysts known for high selectivity in similar transformations. For instance, in reactions involving chiral centers, a catalyst that provides better stereochemical control may be necessary.

    • Scientific Rationale: Catalysts can be designed to have specific steric and electronic properties that favor the formation of a particular product isomer.

Data on Temperature and Selectivity
Temperature RangeExpected Effect on Reaction RatePotential Impact on Selectivity
Low (e.g., 0-25°C) SlowGenerally higher selectivity, reduced risk of side reactions.
Moderate (e.g., 25-80°C) Moderate to FastOptimal for many reactions, balancing rate and selectivity.
High (e.g., >80°C) Very FastIncreased risk of byproduct formation and racemization.[2]
Problem 3: Loss of Stereochemical Integrity (Racemization)

Q: I am observing a loss of enantiomeric purity in my final product. What are the likely causes and how can I prevent this?

A: Racemization is a common challenge, especially when working with chiral molecules like 2-Amino-3-methyl-1,1-diphenylbutan-1-ol. Temperature is a critical factor in preserving stereochemical integrity.

Possible Causes & Solutions:

  • High Reaction or Workup Temperature: Elevated temperatures can provide enough energy to overcome the rotational barrier around a chiral center or facilitate side reactions that lead to racemization.[2][6]

    • Troubleshooting Step: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] Also, ensure that purification steps, such as distillation or chromatography, are performed at temperatures that do not compromise the stereochemical purity of the product.

    • Scientific Rationale: The interconversion of enantiomers requires surmounting an energy barrier. Higher temperatures increase the likelihood that molecules will possess sufficient energy to cross this barrier.

  • Inappropriate Catalyst: The catalyst itself might be contributing to racemization.

    • Troubleshooting Step: Investigate catalysts that are known to maintain stereochemical integrity. In some cases, enzyme-catalyzed reactions can offer high enantioselectivity under mild conditions.[7][8]

    • Scientific Rationale: Certain catalysts can interact with the chiral center in a way that facilitates its inversion. Chiral ligands on metal catalysts are often employed to create a chiral environment that favors one enantiomer.

Experimental Protocol for a Kinetic Study

To determine the optimal temperature for your reaction, a kinetic study is recommended.

  • Reaction Setup: Prepare a series of identical reactions in parallel.

  • Temperature Control: Place each reaction in a temperature-controlled bath set to a different temperature (e.g., 25°C, 35°C, 45°C, 55°C).

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction.

  • Quenching: Immediately quench the reaction in the aliquot to stop it (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the samples by a suitable chromatographic method (e.g., chiral HPLC) to determine the concentration of the reactant, product, and any byproducts, as well as the enantiomeric excess (ee).

  • Data Interpretation: Plot the concentration of the product versus time for each temperature to determine the initial reaction rates. An Arrhenius plot (ln(rate) vs. 1/T) can then be used to determine the activation energy.

setup Set up parallel reactions temp_control Set each reaction to a different, constant temperature setup->temp_control sampling Take samples at regular time intervals temp_control->sampling quench Quench the reaction in each sample sampling->quench analysis Analyze samples by chiral HPLC/GC quench->analysis data Plot concentration vs. time and determine rates analysis->data arrhenius Construct Arrhenius plot to find activation energy data->arrhenius

Caption: Experimental workflow for a kinetic study.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol in organic synthesis?

A1: It is a chiral amino alcohol that is highly valued as a chiral auxiliary or building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure allows for high selectivity in asymmetric reactions.[1]

Q2: How do I choose the right catalyst for a reaction involving this amino alcohol?

A2: The choice of catalyst depends on the specific reaction. For asymmetric synthesis where this compound is used as a ligand, transition metal catalysts (e.g., titanium, ruthenium) are common.[5][8] For reactions where this compound is the substrate, the catalyst should be chosen based on the desired transformation (e.g., oxidation, reduction, C-C bond formation). Literature precedents for similar substrates are the best starting point.

Q3: What are the most common side reactions to be aware of?

A3: Common side reactions in amino alcohol synthesis include racemization, over-reduction or incomplete reduction leading to aldehydes, and polymerization.[6] When using this compound as a reactant, potential side reactions will depend on the other reagents present, but may include oxidation of the alcohol or amine, or elimination reactions.

Q4: What analytical techniques are best for monitoring reaction kinetics and product purity?

A4: A combination of chromatographic and spectroscopic methods is ideal. HPLC with a chiral column is essential for determining enantiomeric excess.[3] GC-MS can be used for volatile compounds, while NMR spectroscopy is invaluable for structural elucidation of the product and any byproducts.[3]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds.
  • BenchChem. (2025). Minimizing Byproduct Formation in the Synthesis of Amino Alcohols.
  • Chem-Impex. (n.d.). (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol.
  • BenchChem. (2025). Technical Support Center: Grignard Reactions for Amino Alcohol Synthesis.
  • ResearchGate. (n.d.). Synthesis and Structure of 2-Cyclohexylamino-3-methyl-1,1-diphenyl-butan-1-ol (D-N-Cyclohexyl-diphenylvalinol)
  • BenchChem. (2025). Troubleshooting guide for the synthesis of chiral alcohols.
  • Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules.
  • Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
  • PMC. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • BenchChem. (2025).

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-methyl-1,1-diphenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of validated analytical methodologies for the chiral amino alcohol, 2-Amino-3-methyl-1,1-diphenylbutan-1-ol. As a critical chiral building block in pharmaceutical synthesis, ensuring its enantiomeric purity is paramount.[1] This document is designed for researchers, analytical chemists, and drug development professionals, offering a practical framework grounded in established regulatory standards and field-proven insights. We will explore the validation of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing the causal logic behind experimental choices and presenting comparative performance data.

The Foundation: Why Method Validation is Non-Negotiable

In pharmaceutical development, the validation of an analytical method is the formal process that proves a method is suitable for its intended purpose.[2] It is a cornerstone of quality assurance, ensuring that the data generated is reliable, reproducible, and accurate. For chiral compounds like 2-Amino-3-methyl-1,1-diphenylbutan-1-ol, where one enantiomer may be therapeutically active and the other inactive or even harmful, a validated method for determining enantiomeric purity is a regulatory necessity.

The International Council for Harmonisation (ICH) provides the global standard for analytical procedure validation in its Q2(R2) guideline.[2][3] This guideline outlines the key performance characteristics that must be evaluated to demonstrate a method is fit-for-purpose.[3] Our entire validation strategy is built upon this authoritative framework.

Core Validation Parameters as per ICH Q2(R2)
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as its counter-enantiomer, impurities, or degradation products.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5][6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4][7]

The Workhorse: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely utilized technique for enantiomeric separations in the pharmaceutical industry due to its robustness and broad applicability.[8] The separation is achieved using a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times.[9] For amino alcohols, polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are often highly effective.[9]

Experimental Protocol: Validation of a Chiral HPLC Method

This protocol outlines the steps to validate a method for quantifying the undesired (S)-enantiomer in the presence of the desired (R)-enantiomer of 2-Amino-3-methyl-1,1-diphenylbutan-1-ol.

1. System and Reagents:

  • Chromatographic System: HPLC with a UV/Vis or Diode Array Detector.

  • Chiral Stationary Phase: Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IA or similar), 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: Immobilized phases offer greater solvent compatibility compared to coated phases, enhancing robustness.

  • Mobile Phase: n-Hexane:Ethanol:Diethylamine (DEA) (90:10:0.1, v/v/v).

    • Rationale: The non-polar alkane/alcohol mobile phase is standard for normal-phase chiral separations. DEA is a common amine additive used to improve peak shape and reduce tailing for basic analytes.[10]

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

    • Rationale: The diphenyl structure provides sufficient UV absorbance at lower wavelengths, even without a strong chromophore.

3. Validation Procedure:

  • Specificity: Inject a blank, a solution of the (R)-enantiomer, a solution of the (S)-enantiomer, and a racemic (1:1) mixture. The method is specific if the enantiomer peaks are baseline resolved (Resolution (Rs) ≥ 1.7) from each other and any impurities.[8]

  • Linearity: Prepare five standard solutions of the (S)-enantiomer ranging from the LOQ to approximately 1.5% of the main component concentration. Inject each in triplicate. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[6]

  • Accuracy (% Recovery): Spike a solution of the pure (R)-enantiomer with known amounts of the (S)-enantiomer at three concentration levels (e.g., LOQ, 0.5%, and 1.0%). The method is accurate if recovery is within 98.0% - 102.0%.[6]

  • Precision (RSD%):

    • Repeatability: Perform six replicate injections of a sample containing 1.0% of the (S)-enantiomer.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. The Relative Standard Deviation (RSD) should be < 2.0% for both.[6]

  • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N). LOD is typically established at S/N ≥ 3, and LOQ at S/N ≥ 10.[6][8]

  • Robustness: Deliberately vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of ethanol in the mobile phase (±1%). The resolution and quantification should remain within acceptable limits.

Diagram: HPLC Validation Workflow

cluster_prep Preparation cluster_rep Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity Acc Accuracy Prec Precision Loq LOD / LOQ Rob Robustness Rep Validation Report Rob->Rep Final Method is Validated Rep->Final

Caption: Workflow for analytical method validation based on ICH guidelines.

The Modern Alternative: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, green alternative to HPLC for chiral separations.[11] It uses supercritical CO₂, a non-toxic and renewable solvent, as the primary mobile phase component.[11] This technique offers significant advantages, including higher efficiency, shorter analysis times, and reduced consumption of toxic organic solvents.[11][12]

Experimental Protocol: Validation of a Chiral SFC Method

This protocol is designed to be directly comparable to the HPLC method.

1. System and Reagents:

  • Chromatographic System: Analytical SFC system with a back-pressure regulator and UV/Vis detector.

  • Chiral Stationary Phase: The same immobilized polysaccharide-based CSP as used in HPLC.

    • Rationale: Many modern CSPs are compatible with both HPLC and SFC, allowing for direct comparison. Polysaccharide-based CSPs are known to be extremely successful in SFC.

  • Mobile Phase: Supercritical CO₂ and Methanol (as a co-solvent) gradient.

    • Rationale: Methanol is a common polar modifier in SFC that helps to elute polar compounds like amino alcohols. A gradient can optimize resolution and speed.

  • Sample Preparation: Dissolve the analyte in Methanol to a concentration of 1.0 mg/mL.

2. Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Gradient: 5% to 40% Methanol over 3 minutes.

  • Detection Wavelength: 220 nm.

3. Validation Procedure:

  • The validation procedure for Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness would be identical to that described for the HPLC method, using the same acceptance criteria derived from ICH guidelines. The primary difference is the chromatographic system and conditions used to generate the data.

Head-to-Head: Comparative Analysis

The choice between HPLC and SFC often depends on specific laboratory needs, such as sample throughput, cost considerations, and environmental goals.

Quantitative Performance Comparison
Validation ParameterHPLC MethodSFC MethodAcceptance Criteria (ICH Q2)
Specificity (Resolution, Rs) > 2.0> 2.0Baseline resolution (typically Rs ≥ 1.5)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.99 (typically much higher)
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%Typically 98.0% - 102.0%
Precision (Repeatability RSD%) < 1.5%< 1.0%Typically ≤ 2%
Precision (Intermediate RSD%) < 2.0%< 1.5%Typically ≤ 2%
Limit of Quantitation (LOQ) ~0.05 µg/mL~0.04 µg/mLMethod-dependent, fit-for-purpose
Typical Run Time ~15 minutes~5 minutesN/A
Qualitative Comparison and Decision Logic
FeatureHPLCSFCRationale & Justification
Speed & Throughput LowerHigher SFC allows for higher flow rates without losing efficiency, drastically reducing analysis and column equilibration times.[11][12]
Environmental Impact HigherLower SFC primarily uses recycled CO₂, significantly reducing the use of toxic and costly organic solvents like hexane.[11]
Cost (Solvent) HigherLower The cost of CO₂ is negligible compared to HPLC-grade organic solvents.
Method Development Can be complexOften fasterSFC can provide unique or complementary selectivity to HPLC, and screening is often faster.[12]
System Ubiquity Very High ModerateHPLC systems are standard in nearly every analytical lab. SFC systems are more specialized but their adoption is growing.
Diagram: Method Selection Logic

Start Need to Validate Method for 2-Amino-3-methyl-1,1-diphenylbutan-1-ol Q1 Is High Throughput or 'Green Chemistry' a Priority? Start->Q1 Q3 Is the Analyte Sufficiently Volatile & Thermally Stable? Start->Q3 Q2 Is an SFC System Available? Q1->Q2 Yes HPLC Select HPLC Method Q1->HPLC No SFC Select SFC Method Q2->SFC Yes Q2->HPLC No Q3->Q1 No GC Consider GC Method (Requires Derivatization) Q3->GC Yes

Sources

A Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the optimal chiral ligand is the most critical decision in designing a stereoselective route. Chiral amino alcohols represent a privileged class of ligands in asymmetric catalysis. This guide provides an objective, data-driven comparison of various amino alcohol ligands, utilizing the enantioselective addition of diethylzinc to benzaldehyde as the universal benchmark reaction to evaluate catalytic performance.

Mechanistic Causality: The Role of Amino Alcohols

The efficacy of an amino alcohol ligand is not merely a function of its chirality, but its ability to orchestrate a highly organized transition state. When a β -amino alcohol reacts with diethylzinc ( Et2​Zn ), it forms a rigid zinc-alkoxide complex.

The Causality of Stereocontrol:

  • Symmetry Breaking: The coordination of the aldehyde to the chiral zinc complex breaks the facial symmetry of the carbonyl group, differentiating the Re and Si faces.

  • Steric Shielding: Bulky substituents on the ligand's nitrogen atom (e.g., the dibutyl groups in DBNE or the bicyclic framework in DAIB) sterically block one enantiotopic face of the aldehyde, forcing the alkyl transfer to occur from the opposite face.

  • The Non-Linear Effect: Ligands like (-)-DAIB exhibit a strong positive non-linear effect (asymmetric amplification) 1. This occurs because heterochiral (racemic) zinc complexes form stable, unreactive dimers, while homochiral (enantiopure) complexes remain as highly active monomers. Thus, even a ligand with lower optical purity can yield a product with near-perfect enantiomeric excess (ee).

CatalyticCycle A Pre-catalyst (Amino Alcohol + Et2Zn) B Monomeric Zinc Alkoxide Complex A->B - Ethane C Aldehyde Coordination (Symmetry Breaking) B->C + RCHO D Alkyl Transfer (Stereodetermining Step) C->D Transition State E Product Release (Chiral Secondary Alcohol) D->E + Et2Zn E->B Catalyst Regeneration

Proposed Catalytic Cycle for Enantioselective Diethylzinc Addition

Comparative Performance Analysis

To objectively evaluate these ligands, we compare their performance in the standard addition of diethylzinc to benzaldehyde to form 1-phenyl-1-propanol. The data below synthesizes findings from various structural classes of amino alcohols.

Ligand ClassSpecific CatalystCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Key Characteristics & Causality
Bicyclic β -Amino Alcohols (-)-DAIB2-8 mol%97%98% (S)Highly rigid bicyclic structure forces a highly ordered transition state. Exhibits strong asymmetric amplification 1.
Ephedrine Derivatives DBNE5 mol%>90%>95% (S)N,N-dibutyl groups provide optimal steric bulk, preventing the formation of unreactive zinc dimers 2.
Indanol Derivatives trans-1-Substituted-2-aminoindanol10 mol%85%93%The rigid indane backbone restricts conformational freedom, enhancing facial selectivity.
Carbohydrate-Based D-Fructose-derived β -amino alcohol10-20 mol%85%92% (R)Abundant chiral pool starting material; multiple stereocenters provide a deep chiral pocket 3.
1,4-Amino Alcohols Norbornene-based 1,4-amino alcohol10 mol%75%88%Extended backbone flexibility slightly reduces ee compared to 1,2-amino alcohols, but offers unique substrate scope 4.

Standardized Experimental Protocol: Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints. This methodology is adapted for the evaluation of novel amino alcohol ligands.

Materials
  • Benzaldehyde (purified via distillation prior to use)

  • Diethylzinc ( Et2​Zn , 1.0 M solution in hexanes)

  • Chiral Amino Alcohol Ligand (e.g., (-)-DAIB or DBNE)

  • Anhydrous Toluene

Step-by-Step Methodology
  • Ligand Complexation (Inert Atmosphere):

    • Action: In an oven-dried Schlenk flask under argon, dissolve the chiral amino alcohol (0.05 eq, 5 mol%) in anhydrous toluene (0.2 M).

    • Action: Cool the solution to 0 °C. Slowly add Et2​Zn (1.2 eq) via syringe.

    • Validation Checkpoint 1 (Causality): Observe the evolution of ethane gas. The cessation of bubbling confirms the complete deprotonation of the alcohol and the formation of the active monomeric zinc-alkoxide catalyst.

  • Asymmetric Alkylation:

    • Action: Stir the complex for 15 minutes at 0 °C to ensure thermal equilibration.

    • Action: Add benzaldehyde (1.0 eq) dropwise to prevent localized exotherms that could degrade stereoselectivity.

    • Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active benzaldehyde spot confirms catalytic turnover.

  • Quenching and Workup:

    • Action: Once complete (typically 12-24 hours), quench the reaction strictly at 0 °C by carefully adding 1M aqueous HCl.

    • Causality: The acidic quench breaks down the zinc-alkoxide product complex, releasing the free chiral secondary alcohol. Simultaneously, it protonates the basic amino alcohol ligand, driving it into the aqueous phase for easy separation and potential recovery.

    • Action: Extract the aqueous layer with diethyl ether ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Quantitative Analysis:

    • Action: Purify the crude product via flash column chromatography to determine the isolated chemical yield.

    • Validation Checkpoint 3 (Stereoselectivity): Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). Crucial step: Always run a racemic standard of 1-phenyl-1-propanol first to validate baseline separation of the (R) and (S) enantiomers before analyzing the asymmetric batch.

ExperimentalWorkflow W1 1. Ligand Preparation (Inert Atmosphere, Toluene) W2 2. Et2Zn Addition (Observe Ethane Evolution) W1->W2 W3 3. Aldehyde Addition (Isothermal Control at 0°C) W2->W3 W4 4. Quenching & Extraction (1M HCl, Phase Separation) W3->W4 W5 5. Chiral HPLC Analysis (Compare vs Racemic Std) W4->W5

Self-Validating Experimental Workflow for Asymmetric Alkylation

Conclusion & Selection Matrix

When designing an asymmetric synthesis, the choice of amino alcohol ligand dictates the efficiency of the carbon-carbon bond formation:

  • For maximum ee and reliability: Bicyclic ligands like (-)-DAIB remain the gold standard due to their conformational rigidity and asymmetric amplification.

  • For scalable pharmaceutical synthesis: Ephedrine derivatives (like DBNE) offer a highly cost-effective alternative with comparable stereocontrol.

  • For novel structural motifs: Carbohydrate-based and 1,4-amino alcohols provide modular platforms for tuning the chiral environment, which is particularly useful when standard 1,2-amino alcohols fail to provide adequate selectivity for sterically demanding aliphatic aldehydes.

References

  • Soai, K., et al. "Enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols derived from (1R,2S)-norephedrine." ResearchGate. Available at: [Link]

  • MDPI Authors. "Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes." MDPI. Available at: [Link]

  • Sunbul, M., & Tanyeli, C. "Asymmetric synthesis of novel 1,4-aminoalcohol ligands with norbornene and norbornane backbone: use in the asymmetric diethylzinc addition to benzaldehyde." ResearchGate. Available at: [Link]

Sources

Chiral Amino Alcohols in Asymmetric Synthesis: A Cross-Validation Guide of Diphenylvalinol vs. Diphenylprolinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, the selection of the optimal chiral auxiliary or catalyst precursor is rarely a one-size-fits-all endeavor. 2-Amino-3-methyl-1,1-diphenylbutan-1-ol , commonly known as diphenylvalinol , is a highly versatile chiral amino alcohol derived from valine. While often overshadowed by its proline-derived counterpart, diphenylprolinol (the classic CBS catalyst precursor), diphenylvalinol exhibits unique structural flexibilities that make it vastly superior for specific transformations—most notably, the asymmetric reduction of oxime ethers to primary amines[1].

This guide provides a rigorous cross-validation of diphenylvalinol against diphenylprolinol, analyzing the mechanistic causality behind their performance differences in prochiral ketone and oxime ether reductions.

Mechanistic Causality: The Structural Basis of Stereoselectivity

To understand why experimental outcomes differ between these two catalysts, we must examine the transition states they form with borane ( BH3​ ).

When diphenylprolinol reacts with borane, the rigid bicyclic pyrrolidine ring enforces a strict cis-coordination of the incoming borane relative to the stereogenic center. This rigidity creates a highly predictable, face-selective pocket for ketone reduction[2].

Conversely, diphenylvalinol forms a monocyclic oxazaborolidine. The steric bulk of its isopropyl group directs the stereochemistry, but the lack of a fused ring system allows for partial trans-coordination of the borane[2]. For simple ketone reductions, this flexibility slightly diminishes enantiomeric excess (ee)[3]. However, this perceived weakness becomes its greatest strength in oxime ether reductions. When diphenylvalinol is reacted with ethylene glycol to form a spiroborate ester, it creates a highly stable, rigidified chiral pocket that perfectly accommodates the bulky geometry of O -benzyl oximes—a substrate class where diphenylprolinol struggles[1][4].

Mechanism A 1. Precatalyst Formation Diphenylvalinol + Borane B 2. Active Catalyst Oxazaborolidine-Borane A->B - H2 gas C 3. Substrate Binding Lewis Acid-Base Adduct B->C + Ketone/Oxime D 4. Hydride Transfer Stereoselective TS C->D Face-selective attack E 5. Product Release Chiral Product Regeneration D->E + BH3 E->B Catalyst Recycling

Mechanistic pathway of diphenylvalinol-derived oxazaborolidine catalytic reduction.

Cross-Validation Data: Ketones vs. Oxime Ethers

The following tables synthesize quantitative data comparing the performance of diphenylvalinol and diphenylprolinol across two distinct reduction pathways.

Table 1: Asymmetric Reduction of Acetophenone (Ketone → Secondary Alcohol)

Conditions: 10 mol% catalyst loading, BH3​⋅THF , 0 °C to 25 °C.

Catalyst SystemStructural TypeYield (%)Enantiomeric Excess (ee %)
(S)-Diphenylprolinol (CBS)Bicyclic Oxazaborolidine>98%97% [5]
(S)-Diphenylvalinol (Itsuno)Monocyclic Oxazaborolidine>95%73 - 87%[3][5]

Analysis: For prochiral ketones, the rigid bicyclic structure of the proline derivative is superior, minimizing competitive uncatalyzed background reductions[3].

Table 2: Asymmetric Reduction of Acetophenone O-benzyl oxime (Oxime Ether → Primary Amine)

Conditions: 10 mol% catalyst loading, BH3​⋅THF , Dioxane, 0 °C.

Catalyst SystemStructural TypeYield (%)Enantiomeric Excess (ee %)
(S)-Diphenylvalinol Spiroborate Spiroborate Ester92%99% [1][4]
(S)-Diphenylprolinol Spiroborate Spiroborate Ester85%77%[1]
(S)-Diphenylvalinol (In situ)Monocyclic OxazaborolidineN/A52%[4][6]

Analysis: For oxime ethers, the diphenylvalinol spiroborate is the undisputed champion. The prolinol-derived spiroborate provides only modest selectivity (77% ee)[1], and standard in situ oxazaborolidine generation yields a poor 52% ee[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Deviations in the expected ee directly indicate specific procedural failures (e.g., moisture intrusion or borane degradation).

Protocol: Spiroborate-Catalyzed Reduction of Oxime Ethers to Primary Amines

This methodology leverages the diphenylvalinol-ethylene glycol spiroborate ester to achieve >95% ee in primary amine synthesis[6].

Causality Checkpoint: Moisture must be rigorously excluded. Water hydrolyzes the delicate spiroborate complex, destroying the chiral pocket and allowing the racemic background reduction to outpace the catalyzed pathway[6].

  • Spiroborate Preparation: In an oven-dried, nitrogen-flushed flask, combine (S)-diphenylvalinol (10 mol%) and ethylene glycol (10 mol%) in anhydrous dioxane. Stir at room temperature for 30 minutes to ensure complete esterification.

  • Borane Activation: Cool the system to 0 °C. Slowly add BH3​⋅THF (2.0 equivalents). Why 0 °C? Lowering the temperature increases the transition state energy differences between diastereomeric pathways, enhancing ee from 95% (at 25 °C) to 99%[4].

  • Substrate Addition: Dissolve the O -benzyl oxime ether (1.0 equivalent) in anhydrous dioxane and add it dropwise over 1 hour via a syringe pump.

  • Reaction Monitoring: Stir the mixture at 0 °C. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc).

  • Quenching & Isolation: Once complete, carefully quench the reaction by the slow addition of 1 M HCl in Methanol at 0 °C. Why HCl/MeOH? This specific quench destroys unreacted borane and hydrolyzes the robust boron-nitrogen bonds, releasing the free primary amine without risking racemization[6].

  • Validation: Extract the aqueous layer with diethyl ether, basify with NaOH, and extract the free amine. Determine the ee using a chiral stationary phase GC (e.g., Crompack Chirasil-Dex-CB)[1].

Workflow S1 Step 1: Spiroborate Prep Diphenylvalinol + Glycol S2 Step 2: Borane Activation Add BH3·THF at 0 °C S1->S2 S3 Step 3: Substrate Addition Slow addition of Oxime S2->S3 S4 Step 4: Asymmetric Reduction Stir at 0 °C to 25 °C S3->S4 S5 Step 5: Quench & Isolate HCl/MeOH quench, Extract S4->S5

Step-by-step experimental workflow for spiroborate-catalyzed oxime ether reduction.

Conclusion & Application Matrix

When designing an asymmetric reduction workflow, the choice of chiral amino alcohol must be dictated by the substrate class:

  • Choose Diphenylprolinol (CBS): When reducing standard prochiral ketones (aliphatic or aromatic) to secondary alcohols. Its rigid bicyclic structure provides unmatched stereocontrol.

  • Choose Diphenylvalinol: When reducing oxime ethers to primary amines. By converting diphenylvalinol into a spiroborate ester, researchers can bypass the limitations of proline-derived systems and achieve near-perfect (99%) enantioselectivity[1][4].

Sources

Assessing the Purity of Synthesized 2-Amino-3-methyl-1,1-diphenylbutan-1-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral auxiliary and a critical precursor for Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, 2-Amino-3-methyl-1,1-diphenylbutan-1-ol (commonly known as diphenylvalinol) plays a foundational role in asymmetric synthesis. Because trace impurities or slight enantiomeric deviations in the catalyst can exponentially degrade the enantiomeric excess (%ee) of the final active pharmaceutical ingredient (API), assessing the purity of synthesized diphenylvalinol requires uncompromising analytical rigor.

This guide provides an objective comparison of the leading analytical methodologies used to determine both the chemical purity and enantiomeric purity of diphenylvalinol, supported by mechanistic explanations, self-validating protocols, and comparative experimental data.

The Dual-Purity Analytical Framework

Purity assessment for chiral ligands cannot be treated as a single-dimensional assay. The synthesis of diphenylvalinol—typically achieved via the Grignard addition of phenylmagnesium bromide to an ester derivative of L- or D-valine—leaves the product susceptible to two distinct classes of contamination:

  • Chemical Impurities: Unreacted starting materials, residual solvents, or Grignard coupling byproducts (e.g., biphenyl).

  • Enantiomeric Impurities: Trace amounts of the opposite enantiomer resulting from racemization during harsh synthetic conditions.

To address this, an orthogonal analytical workflow is required.

G Start Synthesized Diphenylvalinol ChemP Chemical Purity Start->ChemP EnantP Enantiomeric Purity Start->EnantP qNMR 1H qNMR (Absolute Assay) ChemP->qNMR GCFID GC-FID (Volatile Impurities) ChemP->GCFID HPLC Chiral HPLC (Direct Analysis) EnantP->HPLC CGC Chiral GC (Post-Derivatization) EnantP->CGC

Figure 1: Orthogonal analytical workflow for the comprehensive purity assessment of diphenylvalinol.

Assessing Chemical Purity: qNMR vs. GC-FID

When quantifying the absolute chemical assay of diphenylvalinol, researchers must choose between Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID).

The Causality Behind the Choice

GC-FID is highly sensitive to volatile organic impurities (like biphenyl) but requires the use of response factors (relative response factors, RRF) to accurately quantify the main compound against impurities. In contrast, 1H qNMR is a primary ratio method. The fundamental physics of NMR dictate that the integrated area of a resonance is directly proportional to the number of nuclei generating it. Therefore, qNMR provides an absolute mass fraction without the need for compound-specific reference standards, making it the gold standard for certifying the assay of synthesized batches[1].

Step-by-Step Protocol: Absolute Assay via 1H qNMR

Self-Validation Principle: To prevent integration errors caused by partial magnetization recovery, the relaxation delay must be mathematically tied to the longitudinal relaxation time ( T1​ ) of the sample.

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized diphenylvalinol and ~10.0 mg of a certified reference material (CRM) internal standard (e.g., 1,3,5-Trimethoxybenzene) using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Parameter Optimization (Self-Validation): Run an inversion-recovery experiment to determine the T1​ of the slowest relaxing proton of interest. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds) to ensure >99.3% magnetization recovery.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz (or higher) using a 90° excitation pulse and a minimum of 32 scans for adequate signal-to-noise ratio.

  • Quantification: Integrate the distinct methine proton of diphenylvalinol ( δ≈4.4 ppm)[2] against the aromatic protons of the internal standard ( δ≈6.1 ppm). Calculate the absolute purity using the molar mass and precise weights.

Assessing Enantiomeric Purity: Chiral HPLC vs. Chiral GC

Determining the enantiomeric excess (%ee) of diphenylvalinol requires resolving the (R) and (S) enantiomers. The two dominant techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral GC.

The Causality Behind the Choice

Diphenylvalinol features a bulky diphenylcarbinol group and a primary amine. Chiral HPLC using amylose or cellulose-based stationary phases (e.g., Chiralcel OD-H) is highly effective because the chiral grooves of the column interact stereoselectively with the bulky phenyl rings and the hydrogen-bonding amine via direct injection[3].

Conversely, analyzing free amines directly via Chiral GC often leads to severe peak tailing due to strong hydrogen bonding with the silanol groups on the fused-silica capillary column. To use high-resolution cyclodextrin-based GC columns (e.g., Crompack Chirasil-Dex-CB), the amine must first be masked via derivatization (acetylation)[4]. While this adds a step, Chiral GC often provides superior baseline resolution for trace enantiomers (<0.1%).

Step-by-Step Protocol A: Direct Analysis via Chiral HPLC
  • Sample Preparation: Dissolve 1.0 mg of diphenylvalinol in 1 mL of HPLC-grade Hexane/Isopropanol (85:15 v/v).

  • System Suitability (Self-Validation): Inject a known racemic standard of diphenylvalinol onto a Chiralcel OD-H column (250 × 4.6 mm, 5 µm). Verify that the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 . If Rs​<1.5 , adjust the column temperature or decrease the isopropanol ratio.

  • Acquisition: Inject 10 µL of the synthesized sample. Run an isocratic elution at a flow rate of 0.8 mL/min at 25°C[3].

  • Detection: Monitor UV absorbance at 215 nm. Calculate %ee based on the relative integrated peak areas.

Step-by-Step Protocol B: Post-Derivatization Chiral GC
  • Derivatization: Dissolve 5.0 mg of the sample in 1 mL of dichloromethane. Add 10 µL of acetic anhydride, 10 µL of triethylamine, and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir for 30 minutes at room temperature to convert the primary amine to an acetamide[4].

  • Workup: Quench with 1 mL of saturated NaHCO3​ , extract the organic layer, and dry over anhydrous Na2​SO4​ .

  • Blank Validation (Self-Validation): Inject a derivatization blank (reagents only, no sample) to ensure no reagent artifact peaks co-elute at the target retention times.

  • Acquisition: Inject 1 µL onto a Crompack Chirasil-Dex-CB column (30 m × 0.25 mm × 0.25 µm). Use a temperature gradient: isothermal at 140 °C for 15 min, then ramp at 2 °C/min to 170 °C[4].

  • Detection: Detect via FID and calculate %ee.

Comparative Data Analysis

To guide method selection, Table 1 compares the operational parameters of these techniques, while Table 2 provides simulated experimental data representing a typical high-quality batch of (S)-diphenylvalinol.

Table 1: Methodological Comparison for Diphenylvalinol Analysis
Analytical TechniquePrimary TargetLOD / LOQKey AdvantageKey Limitation
1H qNMR Absolute Chemical Purity~0.5% / 1.0%No response factors required; absolute quantification.Lower sensitivity for trace impurities compared to chromatography.
GC-FID Volatile Impurities~0.01% / 0.05%High theoretical plate count; excellent for solvent/Grignard residues.Requires relative response factors; amine tailing if underivatized.
Chiral HPLC Enantiomeric Excess (%ee)~0.05% / 0.1%Direct injection; non-destructive; minimal sample prep.High solvent consumption; columns are expensive and delicate.
Chiral GC Enantiomeric Excess (%ee)~0.01% / 0.05%Exceptional resolution; highly reproducible retention times.Requires pre-column acetylation to prevent peak tailing.
Table 2: Simulated Batch Analysis Results for (S)-Diphenylvalinol
ParameterAnalytical MethodAcceptance CriteriaObserved ResultPass/Fail
Absolute Assay 1H qNMR (vs. TMB) ≥97.0% w/w[1]98.4% w/wPASS
Biphenyl Impurity GC-FID ≤0.5% area0.12% areaPASS
Residual Solvents GC-FID (Headspace) ≤0.1% (THF/Hexane)Not DetectedPASS
Enantiomeric Excess Chiral HPLC (OD-H) ≥99.0% ee99.6% eePASS
Enantiomeric Excess Chiral GC (Derivatized) ≥99.0% ee99.65% eePASS

Conclusion & Best Practices

For the rigorous qualification of synthesized 2-Amino-3-methyl-1,1-diphenylbutan-1-ol, relying on a single analytical technique is insufficient. 1H qNMR should be utilized as the primary tool for absolute chemical assay due to its independence from response factors. For enantiomeric purity, Chiral HPLC (using an OD-H or AD-H column) remains the most efficient day-to-day method due to its direct-injection capability. However, if baseline resolution is compromised by matrix effects, pre-column acetylation followed by Chiral GC serves as a highly robust, high-resolution alternative.

By implementing these self-validating protocols, researchers can ensure their chiral auxiliaries meet the stringent purity requirements necessary for downstream asymmetric catalysis.

Sources

Comparative Application Guide: 2-Amino-3-methyl-1,1-diphenylbutan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, selecting the optimal chiral auxiliary or organocatalyst is paramount for maximizing enantiomeric excess (ee) and yield in asymmetric synthesis. 2-Amino-3-methyl-1,1-diphenylbutan-1-ol , widely known as diphenylvalinol , has proven to be a superior chiral scaffold, particularly in the borane-mediated reduction of ketoxime ethers to primary amines[1].

This guide objectively evaluates the performance of diphenylvalinol against its primary structural alternative, diphenylprolinol. By analyzing mechanistic pathways and field-proven data, this document provides a comprehensive, self-validating framework for integrating diphenylvalinol into your drug development workflows.

Physicochemical Profile
PropertySpecification
IUPAC Name (2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
CAS Number 78603-95-9 (S-enantiomer)
Molecular Weight 255.35 g/mol
Molecular Formula C17H21NO[2]

Mechanistic Insights: Diphenylvalinol vs. Diphenylprolinol

Both diphenylvalinol and diphenylprolinol are extensively utilized to generate oxazaborolidines and spiroborate esters for asymmetric reductions. However, their distinct structural topographies dictate their catalytic efficiency depending on the steric demands of the substrate.

In the reduction of O-benzyl ketoximes to primary amines, the catalyst must provide rigorous facial shielding to differentiate the prochiral faces of the bulky oxime ether. Diphenylprolinol features a rigid pyrrolidine ring. While highly effective for simple ketone reductions (e.g., acetophenone), it fails to provide sufficient steric discrimination for substituted oxime ethers, often resulting in moderate enantioselectivities[3].

Conversely, diphenylvalinol possesses a flexible but sterically demanding isopropyl group derived from valine. When converted into a spiroborate ester with ethylene glycol, the isopropyl group creates a highly restrictive chiral pocket. This forces the incoming ketoxime to coordinate in a single orientation, ensuring that the hydride transfer from the activated borane occurs almost exclusively from one face[4].

MechanisticPathway Cat Diphenylvalinol Spiroborate Complex Active Catalyst-Borane Complex Cat->Complex Coordination Borane Borane (BH3) Borane->Complex Activation TS Highly Ordered Transition State Complex->TS Hydride Transfer Substrate O-Benzyl Ketoxime Substrate->TS Facial Shielding TS->Cat Catalyst Recovery Product Enantiopure Amine (>95% ee) TS->Product Reduction

Figure 1: Mechanistic pathway of diphenylvalinol spiroborate-catalyzed borane reduction.

Comparative Performance Data

The superiority of diphenylvalinol in complex reductions is evident when comparing the enantioselective borane reduction of heteroaryl and heterocyclic ketoxime ethers. The table below synthesizes peer-reviewed findings comparing spiroborate esters derived from both amino alcohols[3][4].

Catalyst SystemSubstrateSolventTempYield (%)Enantiomeric Excess (ee %)
(S)-Diphenylprolinol Acetophenone O-benzyl oximeDioxane25 °C~8077
(S)-Diphenylvalinol Acetophenone O-benzyl oximeDioxane0 °C9096.5
(S)-Diphenylvalinol 1-(4-pyridyl)ethanone O-benzyl oximeDioxane10 °C8499
(S)-Diphenylvalinol (E)-acetophenone O-4-(CF3)benzyl oximeDioxane25 °C6599

Data Interpretation: Diphenylvalinol consistently achieves >95% ee across various substrates, including challenging heteroaromatic compounds like pyridine-derived oximes. These are critical precursors for pharmaceutical analogues, such as nicotine derivatives[4].

Self-Validating Experimental Protocol: Asymmetric Reduction of Ketoxime Ethers

To ensure reproducibility and scientific integrity, the following protocol for the reduction of 1-(4-pyridyl)ethanone O-benzyl oxime incorporates built-in validation checkpoints to guarantee systemic reliability.

ExperimentalWorkflow S1 1. Catalyst Formation S2 2. Substrate Addition S1->S2 S3 3. Borane Reduction S2->S3 S4 4. In-Process Control S3->S4 S5 5. Quench & Purification S4->S5

Figure 2: Self-validating workflow for the asymmetric reduction of ketoxime ethers.

Step-by-Step Methodology:

Step 1: Catalyst Preparation & Validation

  • Procedure: In an oven-dried Schlenk flask under argon, dissolve (S)-diphenylvalinol (0.3 equiv, 30 mol%) and ethylene glycol (0.3 equiv) in anhydrous 1,4-dioxane.

  • Causality: Dioxane is selected over THF or toluene because ethereal solvents enhance the stability of the borane complex, directly correlating to higher ee values[1]. The 30 mol% loading is specifically required for pyridyl substrates to compensate for the competitive coordination of borane to the basic pyridine nitrogen[4].

  • Validation Checkpoint: Analyze an aliquot via 11B NMR. The disappearance of free borane signals and the emergence of a sharp peak corresponding to the spiroborate ester confirms successful catalyst formation.

Step 2: Substrate Addition

  • Procedure: Add 1-(4-pyridyl)ethanone O-benzyl oxime (1.0 equiv) to the catalyst solution. Stir for 15 minutes.

  • Causality: Pre-equilibration ensures the substrate is fully complexed within the chiral pocket before hydride delivery begins, preventing uncatalyzed background reactions.

Step 3: Borane Reduction

  • Procedure: Cool the reaction mixture to 10 °C. Dropwise, add BH3·THF complex (stabilized with N-isopropyl N-methyl tert-butylamine) (5.0 equiv) over 30 minutes.

  • Causality: Maintaining the temperature at exactly 10 °C is the thermodynamic sweet spot; 0 °C drastically reduces the reaction rate, while room temperature degrades enantioselectivity. Slow addition prevents localized heating[4].

Step 4: In-Process Monitoring

  • Procedure: Monitor the reaction via TLC (Hexanes/EtOAc) or GC.

  • Validation Checkpoint: The reaction should reach >95% conversion within 48 hours. If starting material persists, verify the integrity of the BH3·THF reagent, as ambient moisture rapidly degrades its active concentration.

Step 5: Quenching & Catalyst Recovery

  • Procedure: Carefully quench the reaction by the slow addition of methanol at 0 °C until gas evolution ceases. Concentrate under reduced pressure, dissolve in 1M HCl, and wash with dichloromethane. Basify the aqueous layer with NaOH and extract with EtOAc to isolate the primary amine.

  • Causality: The acidic workup serves a dual purpose: it destroys stable boron-amine adducts and allows for the near-quantitative recovery of the expensive diphenylvalinol catalyst from the organic phase[4].

Step 6: Stereochemical Validation

  • Procedure: Derivatize the resulting amine (e.g., via acetylation) and analyze using a chiral stationary phase HPLC or GC (e.g., Crompack Chirasil-Dex-CB)[4].

  • Validation Checkpoint: Always run a racemic standard (synthesized via reduction with non-chiral NaBH4/NiCl2) to establish baseline retention times and definitively prove the >95% ee achieved by the catalytic system.

References

  • Title: (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO - PubChem Source: nih.gov URL: [Link][2]

  • Title: Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][4]

  • Title: Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers Source: Organic Letters - ACS Publications URL: [Link][1]

  • Title: Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues Source: PMC - National Institutes of Health URL: [Link][3]

Sources

Cost-Benefit Analysis: 2-Amino-3-methyl-1,1-diphenylbutan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective comparison, mechanistic causality, and validated experimental protocols for enantioselective reductions.

Executive Summary

In the landscape of asymmetric synthesis, the selection of chiral auxiliaries is a critical driver of both process economics and product purity. 2-Amino-3-methyl-1,1-diphenylbutan-1-ol , commonly known as Diphenylvalinol (DPV) , is a highly versatile chiral amino alcohol derived from valine [1]. While secondary amino alcohols like diphenylprolinol (DPP) dominate standard Corey-Bakshi-Shibata (CBS) reductions [2], DPV’s primary amine functionality and intense steric bulk offer unprecedented advantages in the synthesis of enantiopure primary amines.

This guide provides an in-depth cost-benefit analysis of DPV, demonstrating why its integration into spiroborate-catalyzed borane reductions provides superior enantiomeric excess (ee) at a fraction of the catalyst loading required by traditional alternatives [3].

Mechanistic Causality: The "Why" Behind DPV's Superiority

To understand the economic and chemical benefits of DPV, one must examine the causality of its transition-state geometry.

  • Primary Amine Advantage: Unlike DPP, which possesses a secondary amine, DPV's primary amine allows it to condense with boric acid and ethylene glycol to form a stable, bicyclic spiroborate ester [3]. This structure is highly resistant to moisture, eliminating the need for the ultra-anhydrous conditions required by traditional B-H oxazaborolidines.

  • Dual-Steric Hindrance: The bulky gem-diphenyl group effectively blocks one face of the catalytic intermediate. Simultaneously, the isopropyl group from the valine backbone restricts the conformational flexibility of the incoming O-benzyl ketoxime substrate. This forces the hydride transfer from the borane source to occur exclusively from the less hindered face, dictating absolute stereocontrol[3].

DecisionTree Start Target: Enantiopure Primary Amine DPV Use Diphenylvalinol (DPV) Start->DPV Primary Amine Aux. DPP Use Diphenylprolinol (DPP) Start->DPP Secondary Amine Aux. DPV_Adv1 Forms Spiroborate (Stable Catalyst) DPV->DPV_Adv1 DPV_Adv2 10 mol% Loading (Cost-Effective) DPV->DPV_Adv2 DPP_Dis1 B-H Oxazaborolidine (Moisture Sensitive) DPP->DPP_Dis1 DPP_Dis2 Stoichiometric Loading (High Cost) DPP->DPP_Dis2

Logical decision tree comparing DPV and DPP for the asymmetric synthesis of primary amines.

Cost-Benefit Analysis: DPV vs. Alternatives

When scaling up the synthesis of chiral pharmaceutical intermediates (e.g., nicotine analogues or anticholinesterase agents), the cost of the chiral director is paramount. Historically, reductions of oxime ethers required 100% to 250% stoichiometric equivalents of DPP-derived catalysts to achieve >90% ee [3]. DPV shatters this limitation by achieving complete conversion and up to 99% ee with only 10 mol% catalyst loading .

Table 1: Comparative Profile of Chiral Amino Alcohols
FeatureDiphenylvalinol (DPV)Diphenylprolinol (DPP)Ephedrine
Amine Type PrimarySecondarySecondary
Precursor Cost Low (Derived from abundant Valine)Moderate (Proline-derived)Low (Heavily regulated)
Catalyst Stability High (Forms moisture-stable spiroborates)Low (B-H oxazaborolidines degrade easily)Moderate
Required Loading Catalytic (10 - 30 mol%) Stoichiometric (100 - 250 mol%)Stoichiometric
Typical ee (%) 95 - 99% 50 - 93%< 80%

Experimental Workflow: Spiroborate-Catalyzed Reduction

The following self-validating protocol details the use of DPV in the highly enantioselective borane reduction of O-benzyl ketoximes. By isolating the catalyst preparation from the reduction step, researchers can ensure reproducible chiral induction [4].

DPV_Workflow cluster_0 Phase 1: Catalyst Preparation cluster_1 Phase 2: Asymmetric Reduction DPV (S)-Diphenylvalinol (Primary Amine) Spiro Spiroborate Ester Catalyst (Moisture Stable) DPV->Spiro Toluene, Reflux (-H2O) Boric B(OH)3 + Ethylene Glycol Boric->Spiro Condensation Amine Enantiopure Primary Amine (up to 99% ee) Spiro->Amine Chiral Induction Oxime O-Benzyl Ketoxime Oxime->Amine 10 mol% Spiroborate 0 °C, Dioxane BH3 BH3-THF / NaBH4 BH3->Amine Hydride Transfer

Workflow for the preparation and application of DPV-derived spiroborate ester in reductions.

Step-by-Step Methodology

Phase 1: Preparation of the Spiroborate Ester Catalyst

  • Charge a round-bottom flask equipped with a Dean-Stark trap with (S)-Diphenylvalinol (1.0 equiv), boric acid (1.0 equiv), and ethylene glycol (1.0 equiv) in anhydrous toluene.

  • Reflux the mixture until the theoretical volume of water is collected (indicating complete condensation).

  • Remove the solvent under reduced pressure to yield the stable spiroborate ester catalyst as a white solid. Self-Validation: Confirm structure via 11B NMR (expected shift ~10-12 ppm).

Phase 2: Asymmetric Reduction of O-Benzyl Ketoximes

  • In a flame-dried Schlenk flask under argon, dissolve the O-benzyl ketoxime (1.0 equiv) and the DPV-derived spiroborate ester (0.1 equiv / 10 mol% ) in anhydrous dioxane.

  • Cool the system to 0 °C.

  • Slowly add a borane source (4.0 equiv of BH3·THF stabilized with a catalytic amount of NaBH4). Causality Note: NaBH4 stabilization prevents premature, non-enantioselective background reduction by free borane.

  • Stir at 0 °C for 36 hours or until complete conversion is observed via GC/MS.

  • Quench with 2M HCl, extract, and purify the resulting primary amine. Validate enantiomeric excess using a chiral stationary phase (e.g., Crompack Chirasil-Dex-CB GC column).

Performance Data

The efficacy of the DPV-derived spiroborate catalyst is validated across a range of substrates, including challenging heteroaryl compounds used in the synthesis of nicotine analogues [4].

Table 2: Enantioselective Reduction of Oxime Ethers using DPV-Spiroborate
Substrate (O-Benzyl Oxime)Product AmineCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Acetophenone(S)-1-Phenylethanamine10 mol%9298
4-CF3-Acetophenone(S)-1-(4-Trifluoromethylphenyl)ethanamine10 mol%9599
4-MeO-Acetophenone(S)-1-(4-Methoxyphenyl)ethanamine10 mol%9096
3-Acetylpyridine*(S)-1-(3-Pyridyl)ethanamine30 mol%8897

*Reaction performed at 10 °C. This specific transformation is a critical step in the asymmetric synthesis of the nicotine analogue (S)-N-ethylnornicotine.

Conclusion

For drug development professionals and synthetic chemists targeting enantiopure primary amines, 2-Amino-3-methyl-1,1-diphenylbutan-1-ol (DPV) offers an unparalleled cost-to-benefit ratio. By enabling the formation of moisture-stable spiroborate esters, DPV reduces required catalyst loadings from stoichiometric amounts down to 10 mol%, while simultaneously pushing enantioselectivities to near-perfect levels (up to 99% ee). It stands as a superior, economically viable alternative to traditional secondary amino alcohols like diphenylprolinol in oxime reduction workflows.

References

  • National Center for Biotechnology Information (PubChem). "(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol." PubChem Compound Summary for CID 854145. URL:[Link]

  • Huang, X., Ortiz-Marciales, M., et al. "Asymmetric synthesis of primary amines via the spiroborate-catalyzed borane reduction of oxime ethers." Organic Letters, 2007, 9(9), 1793-1795. URL:[Link]

  • Huang, K., Merced, F. G., Ortiz-Marciales, M., et al. "Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues." The Journal of Organic Chemistry, 2008, 73(11), 4017-4026. URL:[Link]

  • Wikipedia Contributors. "Diphenylprolinol." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。